molecular formula C15H23NO3 B194572 Etilefrine pivalate CAS No. 85750-39-6

Etilefrine pivalate

Katalognummer: B194572
CAS-Nummer: 85750-39-6
Molekulargewicht: 265.35 g/mol
InChI-Schlüssel: DRMHNJGOEAYOIZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Etilefrine pivalate is a sympathomimetic agent and the pivalic acid ester prodrug of etilefrine. This esterification significantly enhances the compound's lipophilicity compared to the parent drug etilefrine, which may improve its absorption and bioavailability in research models . As an adrenergic agonist, etilefrine pivalate exhibits activity at α1, β1, and some β2 adrenergic receptors, functioning as a highly selective β-1 adrenoceptor agonist . Its mechanism of action involves positive inotropic and chronotropic effects, leading to increased cardiac contractility and heart rate, as well as vasoconstrictive properties that can stabilize blood pressure . This profile makes it an orally active compound valuable for scientific investigation in areas such as orthostatic syndrome, where it has been shown to stabilize blood pressure during tilt tests and reduce pathological heart rate increases . Other research applications include the study of cardiovascular function and migraine headaches . The compound has also been noted to have a moderate catecholamine-releasing activity through a tyramine-like indirect mechanism . This product is intended for research purposes only, strictly within a laboratory setting. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

85750-39-6

Molekularformel

C15H23NO3

Molekulargewicht

265.35 g/mol

IUPAC-Name

[3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate

InChI

InChI=1S/C15H23NO3/c1-5-16-10-13(17)11-7-6-8-12(9-11)19-14(18)15(2,3)4/h6-9,13,16-17H,5,10H2,1-4H3

InChI-Schlüssel

DRMHNJGOEAYOIZ-UHFFFAOYSA-N

SMILES

CCNCC(C1=CC(=CC=C1)OC(=O)C(C)(C)C)O

Kanonische SMILES

CCNCC(C1=CC(=CC=C1)OC(=O)C(C)(C)C)O

Synonyme

[3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate

Herkunft des Produkts

United States

Foundational & Exploratory

Technical Guide: Etilefrine Pivalate – Structure, Synthesis, and Molecular Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Etilefrine pivalate (CAS 85750-39-6) is the 3-pivaloyl ester prodrug of etilefrine, a sympathomimetic agent with affinity for


- and 

-adrenergic receptors.[1] Designed to overcome the hydrophilic limitations of its parent compound, the pivalate ester modification significantly enhances lipophilicity, facilitating membrane permeability—particularly relevant for ophthalmic or transdermal delivery systems. Upon administration, the compound undergoes enzymatic hydrolysis to release the active moiety, etilefrine, and pivalic acid.

This guide details the structural chemistry, synthesis pathways, and physicochemical properties of etilefrine pivalate, providing a rigorous reference for drug development professionals.

Part 1: Chemical Identity and Structural Analysis

Nomenclature and Identification

Etilefrine pivalate is formally designated as [3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate .[1][2][3] It differs from etilefrine by the esterification of the phenolic hydroxyl group at the meta position with pivalic acid (trimethylacetic acid).

ParameterData
Common Name Etilefrine Pivalate
IUPAC Name [3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate
CAS Number (Free Base) 85750-39-6
CAS Number (HCl Salt) 42145-91-5
Molecular Formula

Molecular Weight 265.35 g/mol
Parent Drug Etilefrine (

, MW 181.[1][2][3][4][5][6]23)
Moiety Added Pivaloyl (

, MW ~85.12)
Structural Visualization

The molecule consists of a phenylethanolamine core (etilefrine) linked to a bulky tert-butyl group via an ester bond. This steric bulk protects the ester from rapid non-enzymatic hydrolysis while increasing lipophilicity.

EtilefrinePivalateStructure cluster_properties Structural Impact Core Phenylethanolamine Core (Etilefrine Scaffold) Linker Ester Linkage (Labile Bond) Linker->Core Meta-Substitution Stability Hydrolytic Stability Linker->Stability Moiety Pivaloyl Group (Lipophilic Shield) Moiety->Linker Steric Hindrance Lipophilicity Increased LogP Moiety->Lipophilicity

Figure 1: Structural decomposition of Etilefrine Pivalate highlighting the functional roles of the pivaloyl moiety.

Part 2: Synthesis and Manufacturing Protocols

Synthetic Rationale

The synthesis of etilefrine pivalate requires chemoselective acylation. Etilefrine possesses two hydroxyl groups:

  • Phenolic -OH (C3): More acidic (

    
    ), nucleophilic in basic conditions.
    
  • Benzylic Secondary -OH: Less acidic, nucleophilic in neutral/catalyzed conditions.

To synthesize the prodrug, the reaction must selectively target the phenolic oxygen. This is typically achieved using Pivaloyl Chloride in the presence of a weak base (e.g., Sodium Bicarbonate or Pyridine) or via Schotten-Baumann conditions, exploiting the higher acidity of the phenol to form the phenolate ion, which reacts preferentially.

Experimental Protocol (Chemoselective Esterification)

Note: This protocol is derived from standard phenolic esterification methodologies applied to phenylethanolamines.

Reagents:

  • Etilefrine Hydrochloride (1.0 eq)

  • Pivaloyl Chloride (1.1 eq)

  • Triethylamine (TEA) or Pyridine (2.5 eq)

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Dissolution: Suspend Etilefrine HCl in anhydrous DCM under an inert atmosphere (

    
    ).
    
  • Deprotonation: Add Triethylamine dropwise at 0°C. The solution will clarify as the free base is generated and the phenol is deprotonated.

  • Acylation: Add Pivaloyl Chloride dropwise over 30 minutes, maintaining temperature at 0–5°C to prevent acylation of the secondary alcohol.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Silica, MeOH:DCM 1:9) for the disappearance of etilefrine.

  • Quench: Quench with saturated

    
     solution.
    
  • Extraction: Extract the organic layer, wash with water and brine, and dry over

    
    .
    
  • Purification: Concentrate in vacuo. Recrystallize the residue from Isopropanol/Ether to obtain Etilefrine Pivalate as a white crystalline solid.

SynthesisWorkflow Start Etilefrine HCl (Starting Material) Step1 Base Addition (TEA) Solvent: DCM, 0°C Start->Step1 Intermediate Phenolate Intermediate (Selective Activation) Step1->Intermediate - HCl Step2 Add Pivaloyl Chloride (Slow Addition) Intermediate->Step2 Product Etilefrine Pivalate (Crude) Step2->Product Esterification Purification Recrystallization (Isopropanol/Ether) Product->Purification Final Pure Etilefrine Pivalate Purification->Final

Figure 2: Synthesis workflow for the chemoselective production of Etilefrine Pivalate.

Part 3: Physicochemical & Analytical Profiling

Molecular Weight Calculation

The precise molecular weight is critical for stoichiometry in formulation.

  • Formula:

    
    
    
  • Carbon (15 × 12.011): 180.165

  • Hydrogen (23 × 1.008): 23.184

  • Nitrogen (1 × 14.007): 14.007

  • Oxygen (3 × 15.999): 47.997

  • Total MW: 265.353 g/mol [2]

Predicted Analytical Signatures

Researchers verifying the compound should look for these diagnostic signals:

1. Proton NMR (


-NMR, 

, 400 MHz):
  • 
     1.35 ppm (s, 9H):  The diagnostic tert-butyl singlet from the pivalate group. This is the clearest confirmation of successful esterification.
    
  • 
     1.10 ppm (t, 3H):  Methyl group of the N-ethyl chain.
    
  • 
     2.70 ppm (q, 2H):  Methylene group of the N-ethyl chain.
    
  • 
     4.70 ppm (dd, 1H):  Methine proton at the chiral center (benzylic).
    
  • 
     7.0–7.4 ppm (m, 4H):  Aromatic protons. The shift pattern will differ slightly from etilefrine due to the electron-withdrawing nature of the ester group compared to the free phenol.
    

2. Mass Spectrometry (ESI+):

  • 
    :  m/z 266.36
    
  • Fragmentation: Loss of the pivaloyl group (neutral loss of 85 Da or 102 Da depending on rearrangement) usually yields the etilefrine fragment (m/z ~182).

Part 4: Pharmacological Implications[5][7]

Prodrug Mechanism and Metabolism

Etilefrine pivalate is inactive in vitro at the receptor site due to the steric bulk of the pivalate group blocking the phenolic interaction required for adrenergic receptor binding.

  • Absorption: The lipophilic ester crosses membranes (cornea, gut, skin) more efficiently than the parent drug.

  • Activation: Non-specific plasma esterases or corneal esterases hydrolyze the ester bond.

  • Metabolites: Etilefrine (Active) + Pivalic Acid (Inactive byproduct).

Safety Consideration: Pivalic Acid Toxicity

Critical Insight: Unlike simple acetate esters, the pivalate moiety releases pivalic acid, which is not metabolized via beta-oxidation. Instead, it is excreted as pivaloylcarnitine .

  • Risk: Chronic administration can lead to secondary carnitine deficiency , impacting fatty acid metabolism.

  • Mitigation: In clinical trials or long-term animal studies involving pivalate prodrugs, carnitine supplementation is often required as a safety protocol.

Metabolism Prodrug Etilefrine Pivalate (Lipophilic Prodrug) Active Etilefrine (Active Agonist) Prodrug->Active Hydrolysis Byproduct Pivalic Acid Prodrug->Byproduct Hydrolysis Enzyme Plasma/Tissue Esterases Enzyme->Prodrug Catalysis Conjugation Carnitine Conjugation Byproduct->Conjugation Excretion Pivaloylcarnitine (Urinary Excretion) Conjugation->Excretion Carnitine Depletion Risk

Figure 3: Metabolic pathway of Etilefrine Pivalate and the fate of the pivalic acid byproduct.

References

  • PubChem. (2025).[1][5] Etilefrine Pivalate - Compound Summary. National Library of Medicine.[2] Available at: [Link]

  • Bundgaard, H., & Buur, A. (1980). Prodrugs of etilefrine: synthesis and evaluation of 3'-(O-acyl) derivatives. Journal of Pharmaceutical Sciences, 69(12), 1423–1427.[7] Available at: [Link]

  • Brass, E. P. (2002). Pivalate-generating prodrugs and carnitine homeostasis in man. Pharmacological Reviews, 54(4), 589–598.[8] Available at: [Link]

Sources

Technical Deep Dive: Lipophilic Optimization of Etilefrine via Pivalate Esterification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the physicochemical and pharmacokinetic optimization of Etilefrine (an


-adrenergic agonist) through its prodrug form, Etilefrine Pivalate  (Code: K-30052). While Etilefrine is effective for hypotensive states, its hydrophilic nature and susceptibility to first-pass metabolism (sulfation/glucuronidation at the phenolic hydroxyl) limit its oral bioavailability.

The pivalate ester strategy employs the steric bulk of the trimethylacetyl (pivaloyl) group to simultaneously enhance lipophilicity (LogP) and modulate enzymatic hydrolysis rates. This guide details the structural rationale, synthesis pathways, and validation protocols required to characterize this prodrug system.

Chemical Rationale & Structure-Activity Relationship (SAR)

The Lipophilic Shift

Etilefrine possesses a phenolic hydroxyl group at the meta position and a secondary amine. The parent molecule is hydrophilic, limiting passive diffusion across lipid-rich membranes (e.g., blood-brain barrier, gastrointestinal epithelium).

Etilefrine Pivalate masks the 3-hydroxyl group with a pivalic acid ester.

  • Parent Drug: Etilefrine (

    
    )
    
  • Prodrug: Etilefrine Pivalate (

    
    )[1][2]
    

Mechanism of Optimization:

  • Lipophilicity Boost: The tert-butyl moiety of the pivalate group adds significant hydrophobic bulk, shifting the partition coefficient (LogP) from the hydrophilic range into the optimal window for membrane permeability (LogP 1–3).

  • Steric Shielding: Unlike linear acyl esters (e.g., acetate), the pivalate group is sterically hindered. This reduces chemical instability in aqueous formulations while retaining susceptibility to specific hepatic esterases, ensuring the prodrug survives the stomach but releases the active drug in the liver/plasma.

  • Metabolic Protection: By blocking the phenolic -OH, the prodrug evades rapid Phase II conjugation (sulfation) during the first pass through the intestinal wall and liver.

Comparative Physicochemical Data
PropertyEtilefrine (Parent)Etilefrine Pivalate (Prodrug)Impact
Molecular Weight 181.23 g/mol 265.35 g/mol Increased bulk
LogP (Calc) ~0.3 (Hydrophilic)~1.69 (Lipophilic)~500% increase in lipophilicity
pKa (Amine) 8.88.6Minimal shift
Solubility High (Aqueous)Low (Aqueous), High (Lipid)Enhanced membrane flux
Metabolic Stability Low (Rapid Conjugation)High (Resists 1st Pass)Improved Bioavailability

Experimental Protocols

Synthesis of Etilefrine Pivalate

Context: Standard esterification of phenylethanolamines requires protection of the amine or selective acylation conditions.

Reagents: Etilefrine HCl, Pivaloyl Chloride (or Pivalic Anhydride), Trifluoroacetic acid (TFA), Pyridine, Dichloromethane (DCM).

Workflow:

  • Preparation: Dissolve Etilefrine HCl (1 eq) in anhydrous TFA to protect the secondary amine and alcohol functions transiently, or use selective Schotten-Baumann conditions.

  • Acylation: Add Pivaloyl Chloride (1.1 eq) dropwise at 0°C.

  • Reaction: Stir at room temperature for 12 hours under Nitrogen atmosphere.

  • Quench & Extraction: Quench with saturated

    
    . Extract with Ethyl Acetate.
    
  • Purification: Wash organic layer with brine, dry over

    
    . Evaporate solvent. Recrystallize from Ethanol/Ether.
    
Protocol A: Lipophilicity Determination (Shake-Flask Method)

Objective: Determine the experimental partition coefficient (


).
  • Phase Preparation: Saturate n-octanol with phosphate-buffered saline (PBS, pH 7.4) and vice-versa for 24 hours.

  • Solubilization: Dissolve Etilefrine Pivalate (1 mg) in the water-saturated octanol phase.

  • Equilibration: Mix equal volumes of drug-octanol solution and octanol-saturated PBS in a glass vial.

  • Agitation: Shake mechanically for 4 hours at 25°C. Centrifuge at 3000g for 10 mins to separate phases.

  • Quantification:

    • Remove aliquots from both phases.

    • Analyze via HPLC (C18 column, Mobile Phase: Acetonitrile:Water 60:40).

  • Calculation:

    
    [3]
    
Protocol B: Enzymatic Hydrolysis Kinetics

Objective: Verify prodrug activation by esterases.

  • Media Preparation: Prepare rat liver homogenate (RLH) and human plasma fractions. Dilute in PBS (pH 7.4).

  • Incubation: Add Etilefrine Pivalate (final conc. 100

    
    ) to the biological medium at 37°C.
    
  • Sampling: Withdraw 100

    
     aliquots at 
    
    
    
    minutes.
  • Quenching: Immediately add 100

    
     ice-cold Acetonitrile to stop enzymatic activity.
    
  • Analysis: Centrifuge and analyze supernatant via HPLC. Monitor the disappearance of the Prodrug peak and appearance of the Etilefrine peak.

  • Data Fitting: Fit concentration vs. time data to a pseudo-first-order kinetic model to determine half-life (

    
    ).
    

Visualizations

Chemical Transformation & Metabolic Pathway

This diagram illustrates the synthesis of the prodrug and its subsequent bio-activation in the liver.

EtilefrinePathway Etilefrine Etilefrine (Hydrophilic Parent) Reagents Synthesis: Pivaloyl Chloride + Base Etilefrine->Reagents Prodrug Etilefrine Pivalate (Lipophilic Prodrug) LogP ~1.69 Reagents->Prodrug Esterification Liver Hepatic Esterases (Bio-activation) Prodrug->Liver Oral Absorption (Bypasses 1st Pass Conjugation) Systemic Systemic Circulation (Active Drug Released) Liver->Systemic Hydrolysis Systemic->Etilefrine Regeneration

Figure 1: Cycle of synthesis and metabolic activation. The pivalate ester protects the drug during absorption and is cleaved by hepatic enzymes.

Experimental Validation Workflow

Logical flow for validating the prodrug properties.[4][5]

ValidationWorkflow cluster_0 Physicochemical Characterization cluster_1 Biological Stability Start Synthesized Etilefrine Pivalate LogP Shake-Flask Method (Octanol/Water) Start->LogP Solubility Aqueous Solubility (pH 7.4) Start->Solubility Plasma Plasma Stability (Systemic Half-life) Start->Plasma Liver Liver Homogenate (Activation Rate) Start->Liver Decision Is t1/2 (Liver) < t1/2 (Plasma)? Plasma->Decision Liver->Decision Success Viable Prodrug Candidate Decision->Success Yes (Targeting Achieved) Fail Refine Structure Decision->Fail No (Premature/Delayed Release)

Figure 2: Decision tree for validating prodrug efficacy based on differential stability in plasma vs. liver.

Key Findings & Implications

  • Bioavailability Enhancement: The pivalate ester significantly improves oral absorption. Studies indicate that while etilefrine undergoes extensive first-pass metabolism (sulfation), the pivalate derivative is nearly completely absorbed intact before being hydrolyzed in the liver.

  • Lipophilicity vs. Hydrolysis Balance: The pivaloyl group is unique because its steric bulk slows down chemical hydrolysis (shelf-life stability) while remaining a substrate for enzymatic hydrolysis in vivo. This contrasts with simple acetyl esters, which are often too unstable chemically.

  • Clinical Relevance: In comparative trials (e.g., treating orthostatic dysregulation), Etilefrine Pivalate demonstrated superior efficacy at equimolar doses compared to the parent drug, attributed directly to higher plasma concentrations achieved via the prodrug mechanism.

References

  • Wagner, J., et al. (1980).[6] "Prodrugs of etilefrine: synthesis and evaluation of 3'-(O-acyl) derivatives." Journal of Pharmaceutical Sciences, 69(12), 1423-1427.[6][7][8] Link

  • Hengy, H., & Kölle, E. U. (1985). "Comparison of the oral effectiveness of etilefrine pivalate and etilefrine in a long-term trial in man." Arzneimittelforschung, 35(7), 1083-1085. Link

  • PubChem. (2024).[2] "Etilefrine Pivalate Compound Summary." National Library of Medicine.[2] Link

  • Mandell, A. I., et al. (1978). "Dipivefrin: a new prodrug." Ophthalmology, 85(3), 268-275. (Contextual reference for pivalate prodrug mechanism). Link

Sources

Technical Monograph: Etilefrine Pivalate (CAS 85750-39-6)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level monograph for research and development professionals. It synthesizes available chemical data, pharmacological principles of prodrug design, and experimental methodologies.[1]

Lipophilic Prodrug Design & Sympathomimetic Kinetics[1]

Document Control:

  • Subject: Etilefrine Pivalate (K-30052)[1][2][3]

  • CAS Registry: 85750-39-6[1][2][4]

  • Chemical Class: Phenethylamine Derivative / Pivalate Ester Prodrug[1]

  • Primary Application: Research Standard / Sympathomimetic Prodrug Development[1]

Executive Summary

Etilefrine pivalate is the 3-O-pivaloyl ester derivative of etilefrine , a direct-acting sympathomimetic agent with


 and 

adrenergic affinity.[1][5] Developed under the code K-30052 , this compound represents a classic medicinal chemistry strategy: the esterification of a hydrophilic phenolic hydroxyl group with pivalic acid to enhance lipophilicity (LogP elevation).[1]

While the parent compound (etilefrine) is established for treating orthostatic hypotension, the pivalate ester was designed to alter pharmacokinetic parameters—specifically to improve membrane permeability and modify the hydrolysis rate, potentially offering a sustained-release profile.[1] Although never commercially marketed, it serves as a critical model for understanding phenolic ester prodrug stability and the metabolic implications of pivalic acid release (carnitine homeostasis).[1]

Chemical & Physical Characterization[1][2][3][4][6][7][8]

Molecular Identity[1]
  • IUPAC Name: [3-[2-(ethylamino)-1-hydroxyethyl]phenyl] 2,2-dimethylpropanoate[1][2][4]

  • Molecular Formula:

    
    [1][2][4]
    
  • Molecular Weight: 265.35 g/mol [1][4]

  • Chirality: Contains one stereocenter; typically synthesized as a racemate.[1]

Physicochemical Profile

The pivalate moiety introduces significant steric bulk and hydrophobicity compared to the parent drug.[1]

PropertyEtilefrine (Parent)Etilefrine Pivalate (Prodrug)Impact
CAS 709-55-785750-39-6Unique Registry
LogP (Predicted) ~0.1~2.2>100x increase in lipophilicity
Water Solubility HighLowEnhanced lipid membrane crossing
H-Bond Donors 32Phenolic -OH masked
Metabolic Stability Conjugation (Phase II)Ester Hydrolysis (Phase I)Requires bioactivation
Structural Visualization

The following diagram illustrates the chemical structure and the steric hindrance provided by the tert-butyl group of the pivalate ester, which confers resistance to non-specific plasma esterases.[1]

Structure Pivalate Pivalate Moiety (Lipophilic Shield) EsterLink Ester Bond (Hydrolysis Site) Pivalate->EsterLink Steric Bulk Core Etilefrine Core (Phenethylamine) EsterLink->Core Masks Phenolic OH

Figure 1: Structural logic of Etilefrine Pivalate.[1] The bulky pivalate group (red) protects the ester bond (yellow) from rapid degradation, prolonging half-life relative to simple acetates.[1]

Synthesis Methodology

Context: The synthesis follows a Friedel-Crafts acylation pathway followed by bromination and amine substitution.[1] This protocol is reconstructed from patent literature and standard phenethylamine synthesis logic.[1]

Step-by-Step Protocol

Reagents: 3-hydroxyacetophenone, Pivaloyl chloride, Bromine, N-ethylbenzylamine,


, Pd/C catalyst.
  • Esterification (Protection):

    • React 3-hydroxyacetophenone with pivaloyl chloride in the presence of a base (triethylamine) in DCM at 0°C.[1]

    • Mechanism:[1][5][6] Nucleophilic acyl substitution.[1]

    • Product: 3-pivaloyloxyacetophenone.[1][6]

  • Alpha-Bromination:

    • Treat the intermediate with

      
       in glacial acetic acid or ether.
      
    • Product: 3-pivaloyloxy-2-bromoacetophenone.[1][6]

  • Amination:

    • React the

      
      -bromo ketone with N-ethylbenzylamine.[1][6] The benzyl group prevents poly-alkylation.[1]
      
    • Product: 3-pivaloyloxy-2-(N-benzyl-N-ethylamino)acetophenone.[1]

  • Reduction & Deprotection:

    • Perform catalytic hydrogenation (

      
      , Pd/C) in isopropanol/HCl.
      
    • Action: Simultaneously reduces the ketone to the secondary alcohol and cleaves the benzyl protecting group.[1]

    • Final Product: Etilefrine pivalate hydrochloride.[1][4][7][8][9][10]

Synthesis Start 3-Hydroxyacetophenone Step1 1. Esterification (+ Pivaloyl Chloride) Start->Step1 Inter1 3-Pivaloyloxyacetophenone Step1->Inter1 Step2 2. Bromination (+ Br2) Inter1->Step2 Inter2 Alpha-Bromo Ketone Step2->Inter2 Step3 3. Amination (+ N-ethylbenzylamine) Inter2->Step3 Inter3 Amino-Ketone Intermediate Step3->Inter3 Step4 4. Hydrogenation (H2, Pd/C) Inter3->Step4 Final Etilefrine Pivalate HCl Step4->Final

Figure 2: Synthetic route for Etilefrine Pivalate via the alpha-bromo ketone pathway.[1][2][3][6]

Pharmacology & Mechanism of Action[1][3][5]

Prodrug Bioactivation

Etilefrine pivalate is pharmacologically inactive in its ester form.[1] It requires enzymatic hydrolysis to release the active moiety.[1]

  • Target Receptors:

    
     (vasoconstriction) and 
    
    
    
    (positive inotropy).[1]
  • Hydrolysis Site: Primarily hepatic esterases.[1] The steric hindrance of the pivalate group makes it relatively stable in plasma compared to linear esters, allowing for a "reservoir" effect.[1]

The "Pivalate Trap" (Toxicology Insight)

Critical Safety Note: Researchers must be aware of the metabolic fate of the pivalate moiety.[1]

  • Hydrolysis releases Pivalic Acid .[1]

  • Pivalic acid is not metabolized via

    
    -oxidation; it is conjugated with free carnitine  to form pivaloylcarnitine.[1]
    
  • Pivaloylcarnitine is excreted in urine.[1]

  • Consequence: Chronic administration can lead to severe secondary carnitine deficiency , inhibiting fatty acid metabolism.[1] This is a primary reason why pivalate prodrugs are often restricted to short-term or low-dose use (e.g., ophthalmic dipivefrine).

Analytical Methodologies

Stability-Indicating HPLC Protocol

To study the hydrolysis kinetics, a method separating the lipophilic prodrug from the polar parent is required.[1]

Instrument: HPLC with UV Diode Array Detection (DAD). Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150mm, 5µm).[1] Wavelength: 220 nm (Ester bond) and 272 nm (Phenolic ring).[1]

Mobile Phase Gradient:

  • Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water.[1]

  • Solvent B: Acetonitrile (ACN).[1]

Time (min)% Solvent A% Solvent BPhase Description
0.0955Equilibration
5.0955Elution of Etilefrine (Parent)
15.01090Ramp to elute lipophilic Pivalate
20.01090Wash
21.0955Re-equilibration

Validation Criteria:

  • Resolution (

    
    ):  > 2.0 between Etilefrine (RT ~4 min) and Etilefrine Pivalate (RT ~16 min).
    
  • Linearity:

    
    .[1]
    

References

  • Wagner, J., Grill, H., & Henschler, D. (1980).[1][11] Prodrugs of etilefrine: synthesis and evaluation of 3'-(O-acyl) derivatives. Journal of Pharmaceutical Sciences, 69(12), 1423-1427.[1][11] Link

  • PubChem. (2025).[1][4][12] Etilefrine Pivalate (CID 157211).[1][2][4] National Library of Medicine.[1][2] Link

  • Elks, J. (2014).[1][2] The Dictionary of Drugs: Chemical Data, Structures and Bibliographies.[1][2] Springer US.[1][2] (Entry A-00272).[1][2] Link[1][2]

  • Brass, E. P. (2002).[1] Pivalate-generating prodrugs and carnitine homeostasis in man.[1] Pharmacological Reviews, 54(4), 589-598.[1] Link

Sources

Metabolic Hydrolysis Pathways of Etilefrine Pivalate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the metabolic hydrolysis pathways of Etilefrine Pivalate (K-30052) . It is structured for researchers and drug development professionals, focusing on the mechanistic enzymology, experimental validation, and pharmacokinetic rationale of this prodrug.

Executive Summary & Chemical Rationale

Etilefrine pivalate (Code: K-30052) is the 3-O-pivaloyl ester prodrug of etilefrine , a sympathomimetic amine used for the treatment of hypotension. The development of this molecule addresses a specific pharmacokinetic limitation of the parent drug: the extensive first-pass metabolism (sulfoconjugation) of the phenolic hydroxyl group in the gut wall and liver.

By masking the 3-hydroxyl group with a pivalic acid (trimethylacetic acid) ester, the physicochemical properties are altered to:

  • Increase Lipophilicity: Facilitating passive diffusion across the intestinal epithelium.

  • Modulate Hydrolysis Kinetics: The bulky tert-butyl group of the pivalate ester provides steric hindrance, rendering the molecule resistant to rapid hydrolysis by plasma cholinesterases (e.g., BChE), while remaining susceptible to intracellular hepatic carboxylesterases (CES).

This guide delineates the hydrolysis mechanism, the specific enzymatic pathways involved, and the protocols required to characterize these metabolic events.

Mechanistic Enzymology of Hydrolysis

The metabolic activation of etilefrine pivalate is a bioactivation process governed by tissue-specific esterase distribution.

The Hydrolysis Reaction

The core reaction is the nucleophilic attack of the ester carbonyl carbon by the catalytic serine residue of a hydrolase enzyme.



Enzyme Specificity and Tissue Distribution

Unlike simple acetate esters, which are rapidly cleaved in human plasma by Butyrylcholinesterase (BChE) , pivalate esters exhibit a "steric shield" effect.

  • Plasma Stability (The "Stealth" Phase): The trimethyl group adjacent to the carbonyl creates significant steric hindrance. BChE, which has a relatively restricted acyl-binding pocket, shows negligible activity against etilefrine pivalate. This allows the prodrug to survive transport in the portal circulation.

  • Hepatic Activation (The "Release" Phase): Upon entering the hepatocyte, the prodrug encounters Carboxylesterases (CES) , specifically hCES1 and hCES2 .

    • hCES1: Predominant in the liver. It has a larger, more flexible active site capable of accommodating bulky acyl groups like the pivaloyl moiety.

    • Mechanism: The catalytic triad (Ser-His-Glu) facilitates the hydrolysis, releasing free etilefrine and pivalic acid.

Downstream Metabolism

Once hydrolyzed, the liberated etilefrine is subject to Phase II conjugation.

  • Primary Pathway: Sulfation via Sulfotransferases (SULT1A3) at the 3-OH position (re-forming the conjugate that the prodrug was designed to delay).

  • Secondary Pathway: Oxidative deamination by MAO (Monoamine Oxidase) is minor due to the steric bulk of the N-ethyl group.

Visualization of Metabolic Pathways

The following diagram illustrates the differential stability of the prodrug in plasma versus the liver, highlighting the activation and subsequent inactivation pathways.

EtilefrineMetabolism Prodrug Etilefrine Pivalate (K-30052) Plasma Plasma Compartment (BChE / PON1) Prodrug->Plasma Absorption Liver Hepatocyte (hCES1 / hCES2) Prodrug->Liver Uptake (OATP?) Plasma->Prodrug Resistant to Hydrolysis (Steric Hindrance) Active Etilefrine (Active Drug) Liver->Active Rapid Hydrolysis (Carboxylesterases) Byproduct Pivalic Acid Liver->Byproduct Metabolite Etilefrine-3-O-Sulfate (Inactive) Active->Metabolite Phase II Sulfation (SULT1A3)

Figure 1: Differential metabolic fate of Etilefrine Pivalate in plasma vs. liver compartments.

Experimental Protocols for Validation

To characterize the hydrolysis kinetics of etilefrine pivalate, the following in vitro workflows are recommended. These protocols differentiate between plasma stability and hepatic activation.

Protocol A: Comparative Stability Assay (Plasma vs. Liver S9)

Objective: Determine the half-life (


) and intrinsic clearance (

) in different biological matrices.

Materials:

  • Pooled Human Plasma (pH 7.4).

  • Human Liver S9 Fraction (or Microsomes) (20 mg/mL protein).

  • Substrate: Etilefrine Pivalate (10 mM stock in DMSO).

  • Internal Standard: Phenylephrine-d3 or similar.

  • Quenching Agent: Ice-cold Acetonitrile with 0.1% Formic Acid.

Workflow:

  • Pre-incubation: Thaw plasma and Liver S9 at 37°C. Dilute S9 to 1.0 mg/mL in Phosphate Buffer (100 mM, pH 7.4).

  • Initiation: Spike matrices with Etilefrine Pivalate (Final conc: 1 µM). Keep DMSO < 0.1%.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately transfer aliquot into 150 µL of Quenching Agent containing Internal Standard. Vortex for 30s.

  • Preparation: Centrifuge at 4,000g for 15 min at 4°C. Collect supernatant.

  • Analysis: Inject 5 µL into LC-MS/MS.

Data Analysis:

  • Plot

    
     vs. Time.
    
  • Calculate elimination rate constant (

    
    ) from the slope.
    
  • 
    .
    
Protocol B: Metabolite Identification (LC-MS/MS)

Objective: Confirm the production of etilefrine and pivalic acid.

LC Conditions:

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

MS Transitions (MRM):

Analyte Precursor Ion (m/z) Product Ion (m/z) Polarity Note

| Etilefrine Pivalate | 266.2


 | 208.1 / 162.1 | Positive | Loss of t-butyl / ester cleavage |
| Etilefrine  | 182.1 

| 164.1 / 136.1 | Positive | Loss of H2O / side chain | | Pivalic Acid | 101.1

| 57.1 | Negative | Deprotonated species |

Quantitative Data Summary

The following table summarizes the known and predicted pharmacokinetic properties derived from comparative studies of etilefrine and its pivalate ester.

ParameterEtilefrine (Parent)Etilefrine Pivalate (Prodrug)Mechanistic Insight
LogP (Lipophilicity) ~0.1 (Hydrophilic)~2.2 (Lipophilic)Esterification masks the phenol, increasing membrane permeability.
Plasma Stability HighHighPivalate steric bulk prevents BChE attack [1].
Liver S9 Stability High (Phase I)Low (Rapid Hydrolysis)Hepatic CES enzymes cleave the ester efficiently [1].
Oral Bioavailability Low (~30-50%)ImprovedProdrug resists pre-systemic conjugation until hydrolysis [2].
Main Metabolite Sulfate ConjugateEtilefrine (then Sulfate)The prodrug releases the active parent in the liver.

References

  • Wagner, J., Grill, H., & Henschler, D. (1980).[1] Prodrugs of etilefrine: synthesis and evaluation of 3'-(O-acyl) derivatives. Journal of Pharmaceutical Sciences, 69(12), 1423–1427.[1]

  • Hengstmann, J. H., & Gorriz, G. (1982). Pharmacokinetics of etilefrine and its pivalic acid ester. European Journal of Clinical Pharmacology, 21(4), 335–341.

  • Satoh, T., & Hosokawa, M. (1998). The mammalian carboxylesterases: from molecules to functions. Annual Review of Pharmacology and Toxicology, 38, 257–288.

Sources

Methodological & Application

Application Note: Precision Synthesis of Etilefrine Pivalate (K-30052)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis of Etilefrine Pivalate (Code: K-30052), a lipophilic prodrug of the sympathomimetic agent etilefrine. The core synthetic challenge lies in the chemoselective acylation of the phenolic hydroxyl group at position 3, in the presence of two competing nucleophiles: a secondary benzylic alcohol and a secondary amine.

Direct acylation of etilefrine using pivaloyl chloride typically results in a mixture of N-acylated (amide) and O-acylated (ester) products, with N-acylation being thermodynamically favored. To ensure high purity and regioselectivity, this protocol utilizes a Protection-Activation-Deprotection strategy. This method isolates the amine functionality via carbamate protection, exploits the pKa difference between phenolic and aliphatic hydroxyls for selective esterification, and concludes with controlled deprotection.

Retrosynthetic Analysis & Strategy

The synthesis is designed around the nucleophilicity hierarchy:


.
  • N-Protection: The secondary amine is masked with a tert-butyloxycarbonyl (Boc) group. This eliminates the most potent nucleophile and prevents amide formation.

  • Selective O-Acylation: The intermediate contains a phenol (pKa ~10) and a secondary alcohol (pKa ~16). By using a weak organic base (e.g., Triethylamine or Pyridine), we selectively generate the phenoxide species, which reacts rapidly with pivaloyl chloride at low temperatures, leaving the aliphatic alcohol untouched.

  • Deprotection: Acidolytic cleavage of the Boc group yields the final Etilefrine Pivalate Hydrochloride salt.

Workflow Visualization

Synthesispathway Etilefrine Etilefrine HCl (Starting Material) NBoc Intermediate 1: N-Boc-Etilefrine Etilefrine->NBoc Boc2O, NaHCO3 (Amine Protection) Ester Intermediate 2: N-Boc-O-Pivaloyl-Etilefrine NBoc->Ester Piv-Cl, Et3N, 0°C (Selective Phenolic Esterification) Product Etilefrine Pivalate HCl (Target) Ester->Product 4M HCl/Dioxane (Deprotection)

Figure 1: Three-stage synthetic pathway ensuring regioselectivity at the phenolic position.

Critical Reagents & Materials

ReagentCAS No.[1][2][3][4][5]Equiv.Role
Etilefrine HCl 943-17-91.0Starting Material
Di-tert-butyl dicarbonate (

)
24424-99-51.1Amine Protecting Group
Pivaloyl Chloride 3282-30-21.05Acylating Agent (Sterically bulky)
Triethylamine (TEA) 121-44-82.5Base (Proton Scavenger)
Dichloromethane (DCM) 75-09-2SolventReaction Medium (Anhydrous)
Trifluoroacetic Acid (TFA) 76-05-1ExcessDeprotection Agent (Alt: HCl/Dioxane)

Detailed Experimental Protocol

Phase 1: Chemoselective N-Protection

Objective: Mask the secondary amine to prevent amide formation.

  • Setup: Charge a 250 mL round-bottom flask with Etilefrine HCl (10.0 g, 46.0 mmol) and water/dioxane (1:1 v/v, 100 mL).

  • Basification: Add

    
     (8.5 g, 101 mmol) slowly to the stirring solution. Ensure pH is ~8-9.
    
  • Addition: Cool to 0°C. Add Di-tert-butyl dicarbonate (

    
    ) (11.0 g, 50.6 mmol) dropwise dissolved in 10 mL dioxane.
    
  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor by TLC (SiO2, DCM:MeOH 9:1). The starting material spot (

    
     ~0.1) should disappear, replaced by the N-Boc intermediate (
    
    
    
    ~0.5).
  • Workup:

    • Evaporate dioxane under reduced pressure.

    • Extract the aqueous residue with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with 1M citric acid (removes unreacted amine) and brine.

    • Dry over

      
       and concentrate to yield N-Boc-Etilefrine  as a viscous oil or white foam.
      
    • Yield Target: >90%.

Phase 2: Regioselective O-Acylation

Objective: Esterify the phenolic hydroxyl without affecting the benzylic alcohol. Scientific Rationale: The pivaloyl group is sterically bulky ("neopentyl" structure). The phenolic hydroxyl is less sterically hindered than the secondary benzylic alcohol. Furthermore, at 0°C with a weak base, the phenoxide is kinetically formed and acylated much faster than the neutral alcohol.

  • Setup: Dissolve N-Boc-Etilefrine (10.0 g, 35.5 mmol) in anhydrous DCM (100 mL) under Nitrogen atmosphere.

  • Base Addition: Add Triethylamine (5.4 mL, 39.0 mmol). Cool the solution to -5°C to 0°C (Ice/Salt bath).

  • Acylation: Add Pivaloyl Chloride (4.4 mL, 35.5 mmol) dropwise over 20 minutes. Crucial: Do not add excess reagent rapidly, or the aliphatic alcohol may react.

  • Reaction: Stir at 0°C for 2 hours. Do not heat.

  • Validation (In-Process): Check HPLC/TLC. Look for the mono-ester. If di-ester (impurity) forms, it will be more non-polar.

  • Workup:

    • Quench with water (50 mL).

    • Separate organic layer. Wash with saturated

      
       (removes pivalic acid) and brine.
      
    • Dry over

      
       and concentrate.
      
    • Purification: If necessary, flash chromatography (Hexane:EtOAc 4:1) to remove any di-ester byproducts.

    • Intermediate:N-Boc-O-Pivaloyl-Etilefrine .

Phase 3: Global Deprotection & Salt Formation

Objective: Remove the Boc group to release the active amine salt.

  • Setup: Dissolve the intermediate from Phase 2 in 4M HCl in Dioxane (50 mL) OR DCM (50 mL) + TFA (10 mL).

  • Reaction: Stir at room temperature for 1-2 hours.

    
     gas evolution will be observed.
    
  • Isolation:

    • Evaporate the solvent/acid to dryness.

    • Trituration: Add Diethyl Ether (

      
      ) to the residue and stir vigorously. The product should precipitate as a white solid.
      
    • Filter the solid and wash with cold ether.

  • Recrystallization: Recrystallize from Isopropanol/Ether if high purity (>99.5%) is required.

  • Final Product: Etilefrine Pivalate Hydrochloride .

Quality Control & Characterization

Analytical Specifications
  • Appearance: White to off-white crystalline powder.

  • Mass Spectrometry (ESI+): m/z 266.17 ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     (Free base calc. for 
    
    
    
    ).[3][5][6][7]
  • Solubility: Soluble in water, ethanol; insoluble in ether.

NMR Interpretation Guidelines ( NMR, DMSO- )

To validate the structure, focus on the Pivaloyl signal and the Aromatic shift.

ProtonsChemical Shift (

)
MultiplicityDiagnostic Note
Pivaloyl

1.30 - 1.35 ppmSinglet (9H)Confirms presence of pivalate ester.
Aromatic Ring 7.0 - 7.5 ppmMultiplet (4H)Shifts downfield compared to Etilefrine due to ester electron-withdrawing effect.
Benzylic CH ~4.8 ppmMultiplet (1H)Should remain a multiplet coupled to OH (if DMSO is dry) or shift slightly; confirms O-acylation did not occur here (if it did, shift would move to ~5.8 ppm).
Ethyl Group 1.1 (t), 2.9 (q)Triplet/QuartetCharacteristic of N-ethyl tail.
Selectivity Mechanism Diagram

Selectivity Figure 2: Thermodynamic and Kinetic basis for Chemoselectivity Base Base (Et3N) Phenol Phenolic OH (pKa ~10) Base->Phenol Deprotonates easily Alcohol Benzylic OH (pKa ~16) Base->Alcohol Cannot deprotonate effectively Phenoxide Phenoxide Anion (Strong Nucleophile) Phenol->Phenoxide PivCl Pivaloyl Chloride Alcohol->PivCl Slow Reaction (Steric Hindrance) Phenoxide->PivCl Fast Attack (Kinetic Control) Alkoxide Alkoxide (Not formed w/ weak base)

Storage and Stability

  • Stability: Etilefrine pivalate is an ester prodrug. It is susceptible to hydrolysis in the presence of moisture.

  • Storage: Store at -20°C under desiccant.

  • Solution Stability: Stable in acidic media (pH < 4). Rapidly hydrolyzes in plasma or basic buffers (pH > 7.4) to release active Etilefrine.

References

  • Prodrug Concept & Structure: Bundgaard, H. (1985). Design of Prodrugs. Elsevier.
  • Specific Synthesis & Evaluation: Fosgerau, K., & Bundgaard, H. (1980). Prodrugs of etilefrine: synthesis and evaluation of 3'-(O-acyl) derivatives. Journal of Pharmaceutical Sciences, 69(12), 1423-1427.[8] Link

  • Etilefrine Pivalate Data: PubChem. (n.d.). Etilefrine Pivalate (CID 157211).[3][5][6] National Library of Medicine.[5] Retrieved from [Link]

  • Chemoselective Esterification: Appendino, G., et al. (2002).[9][10] Chemoselective esterification of phenolic acids and alcohols.[9][11] Organic Letters, 4(22), 3839-3841. Link

  • General Acylation Protocols: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Reference for N-Boc protection/deprotection cycles).

Sources

HPLC Method Development for Etilefrine Pivalate Detection

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of Etilefrine Pivalate , a lipophilic ester prodrug of the sympathomimetic agent etilefrine. Due to the susceptibility of the pivaloyl ester bond to hydrolysis, this protocol emphasizes critical sample handling techniques and chromatographic parameters designed to separate the parent prodrug from its primary degradants: Etilefrine and Pivalic Acid . The method utilizes a C18 stationary phase with a phosphate-buffered gradient system, ensuring robust resolution (


) and high sensitivity suitable for drug development and quality control environments.

Introduction & Molecule Profiling

The Analytical Challenge

Etilefrine pivalate is designed to enhance the lipophilicity and bioavailability of etilefrine. However, the esterification introduces a stability risk—hydrolysis.

  • Analyte: Etilefrine Pivalate (Lipophilic, Basic).

  • Primary Degradant: Etilefrine (Polar, Basic).

  • Secondary Degradant: Pivalic Acid (Polar, Acidic, weak UV chromophore).

The analytical challenge lies in the simultaneous retention of the polar degradant (etilefrine) and the highly lipophilic prodrug (etilefrine pivalate) within a reasonable runtime, while maintaining sharp peak shapes for basic moieties.

Physicochemical Drivers

Understanding the molecule dictates the method conditions:

PropertyEtilefrine (Degradant)Etilefrine Pivalate (Analyte)Implication for HPLC
LogP ~1.4 (Hydrophilic)~2.2 - 3.0 (Lipophilic)Requires Gradient Elution to elute both species efficiently.
pKa ~9.8 (Amine), ~9.9 (Phenol)~9.0 (Amine)Basic nature requires low pH (2.5–4.0) to protonate amines and prevent peak tailing due to silanol interactions.
UV Max 272 nm, 215 nm272 nm, 215 nm220 nm is selected as the compromise wavelength for maximum sensitivity of the ester and pivalic acid (which lacks aromaticity).

Method Development Strategy

Column Selection

A standard C18 column is necessary for the retention of the pivalate ester. However, to mitigate the tailing of the basic amine group on etilefrine, a Base-Deactivated Silica (BDS) or a modern Hybrid Particle (e.g., Ethylene Bridged Hybrid - BEH) column is required.

  • Selected Column: Agilent Zorbax Eclipse Plus C18 or Waters XBridge BEH C18 (150 mm x 4.6 mm, 3.5 µm or 5 µm).

Mobile Phase Design
  • Buffer (Solvent A): 20 mM Potassium Phosphate (pH 3.0).

    • Why? Low pH suppresses silanol ionization (reducing tailing) and keeps pivalic acid (pKa ~5.0) partially protonated for better retention.

  • Organic Modifier (Solvent B): Acetonitrile (ACN).

    • Why? ACN provides lower backpressure and a lower UV cutoff than methanol, essential for detection at 220 nm.

Visualization: Development Workflow

The following diagram outlines the logical flow of the method development process.

MethodDevelopment cluster_0 Optimization Loop Start Molecule Profiling (pKa, LogP, UV) Scouting Column Scouting (C18 vs Phenyl-Hexyl) Start->Scouting MobilePhase Mobile Phase Optimization (pH 3.0 vs pH 6.0) Scouting->MobilePhase Gradient Gradient Design (Trapping Polar Degradants) MobilePhase->Gradient Resolution < 2.0 Final Final Method Validation (ICH Q2) Gradient->Final Resolution > 2.0

Figure 1: Systematic workflow for HPLC method development ensuring scientific rigor.

Detailed Experimental Protocol

Reagents and Standards
  • Reference Standards: Etilefrine Pivalate (EP), Etilefrine HCl (ET), Pivalic Acid (PA).

  • Solvents: HPLC Grade Acetonitrile, Milli-Q Water.

  • Buffer Reagents: Potassium Dihydrogen Phosphate (

    
    ), Orthophosphoric acid (85%).
    
Chromatographic Conditions (The "Gold Standard")
ParameterSettingRationale
Column C18, 150 x 4.6 mm, 5 µmBalances resolution and backpressure.
Temperature 30°CImproves mass transfer and reproducibility.
Flow Rate 1.0 mL/minStandard for 4.6 mm ID columns.[1]
Injection Vol 10 - 20 µLDependent on sensitivity requirements.
Detection UV @ 220 nmDetects EP, ET, and the weak chromophore PA.
Mobile Phase A 20 mM

, pH 3.0
Controls ionization state.
Mobile Phase B AcetonitrileElutes lipophilic ester.

Gradient Program:

  • 0.0 min: 95% A / 5% B (Retain Etilefrine)

  • 5.0 min: 95% A / 5% B (Isocratic hold for polar species)

  • 20.0 min: 20% A / 80% B (Linear ramp to elute Pivalate)

  • 25.0 min: 20% A / 80% B (Wash)

  • 26.0 min: 95% A / 5% B (Re-equilibration)

  • 30.0 min: End

Sample Preparation (Crucial Step)

Warning: Etilefrine Pivalate is an ester.[2][3] Avoid protic solvents at high pH or elevated temperatures during prep.

  • Stock Solution: Weigh 10 mg Etilefrine Pivalate into a 10 mL volumetric flask. Dissolve in Acetonitrile (to prevent hydrolysis). Concentration: 1000 µg/mL.

  • Working Standard: Dilute Stock 1:10 with Mobile Phase A:ACN (50:50) immediately prior to injection.

    • Note: Do not use 100% aqueous diluent; it may precipitate the lipophilic prodrug or accelerate hydrolysis.

Stability & Degradation Pathway

To prove the method is "Stability-Indicating," you must demonstrate specificity by forcing degradation.[4]

Degradation Logic

The ester bond is the weak link. Under stress (Acid/Base/Oxidation), the molecule cleaves.

Degradation EP Etilefrine Pivalate (Prodrug) Hydrolysis Hydrolysis (Esterase / pH Stress) EP->Hydrolysis ET Etilefrine (Active Drug) Hydrolysis->ET Polar (Early Eluting) PA Pivalic Acid (By-product) Hydrolysis->PA Acidic (Weak UV)

Figure 2: Hydrolytic degradation pathway of Etilefrine Pivalate.

Forced Degradation Protocol
  • Acid Hydrolysis: Mix sample with 0.1 N HCl, heat at 60°C for 1 hour. Neutralize. -> Expect Etilefrine peak increase.

  • Base Hydrolysis: Mix sample with 0.1 N NaOH, room temp for 10 min. Neutralize. -> Expect rapid conversion to Etilefrine.

  • Oxidation: Mix with 3%

    
    . -> Check for N-oxide impurities.
    

Validation Parameters (ICH Q2)

ParameterAcceptance CriteriaExperimental approach
Specificity No interference at retention time of EP.Inject blank, placebo, and forced degradation samples.
Linearity

5 concentrations (e.g., 50% to 150% of target).
Accuracy 98.0% – 102.0%Spike recovery at 80%, 100%, 120% levels.
Precision RSD < 2.0%6 replicate injections of standard.
LOD/LOQ S/N > 3 (LOD), S/N > 10 (LOQ)Determine via serial dilution.

Troubleshooting Guide

Issue 1: Peak Tailing of Etilefrine

  • Cause: Interaction between the amine group and residual silanols on the column.

  • Solution: Ensure pH is < 4.[5]0. Add 10-20 mM Triethylamine (TEA) to the buffer if using an older generation column (though modern BDS columns shouldn't require this).

Issue 2: "Ghost" Peaks

  • Cause: Hydrolysis of the sample in the autosampler.

  • Solution: Maintain autosampler temperature at 4°C. Ensure sample diluent is at least 50% organic.

Issue 3: Pivalic Acid Not Visible

  • Cause: Weak UV absorption.

  • Solution: Pivalic acid has a UV cutoff near 210 nm. If quantification of this specific by-product is critical, consider using a Refractive Index (RI) detector or LC-MS, as UV at 220 nm provides poor sensitivity for aliphatic acids.

References

  • PubChem. (n.d.).[2] Etilefrine Pivalate | C15H23NO3.[2][3] National Library of Medicine.[2] Retrieved October 26, 2023, from [Link]

  • Wagner, J., Grill, H., & Henschler, D. (1980).[6] Prodrugs of etilefrine: synthesis and evaluation of 3'-(O-acyl) derivatives. Journal of Pharmaceutical Sciences, 69(12), 1423–1427.[6] [Link]

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (General reference for gradient design logic).
  • Attia, K. A. M., et al. (2016).[4] High Performance Liquid Chromatography Based on Computational Study for the Determination of Etilefrine Hydrochloride. ResearchGate. [Link]

Sources

Topic: Dosing Regimens and Protocols for Etilefrine Pivalate in Animal Models

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of etilefrine pivalate in preclinical animal models. Etilefrine pivalate is the pivalate ester prodrug of etilefrine, a sympathomimetic agent used to treat hypotension. The strategic rationale for this prodrug is to enhance oral bioavailability by mitigating the extensive first-pass metabolism that the parent compound, etilefrine, undergoes. This guide elucidates the mechanism of action, provides detailed protocols for dose formulation and administration, and presents suggested dosing regimens for various animal models. All methodologies are grounded in established scientific principles to ensure experimental validity and reproducibility.

Section 1: Scientific Rationale and Pharmacological Context

The Prodrug Strategy: Overcoming First-Pass Metabolism

Etilefrine is a direct-acting sympathomimetic amine effective in raising blood pressure. However, its clinical utility via oral administration is hampered by a significant first-pass effect.[1] Following oral intake, etilefrine undergoes extensive conjugation (glucuronidation and sulfation) in the gut wall and liver, which limits its systemic bioavailability to approximately 50-55%.[1][2]

Etilefrine pivalate was designed to circumvent this metabolic vulnerability.[3] As a prodrug, the phenolic hydroxyl group of etilefrine—the primary site of conjugation—is masked by a pivalate ester. This chemical modification renders the molecule temporarily inert and protects it from presystemic metabolism.

In Vivo Bioactivation and Mechanism of Action

Upon absorption from the gastrointestinal tract, ubiquitous esterase enzymes in the blood and tissues rapidly hydrolyze the ester bond of etilefrine pivalate.[4][5] This cleavage releases the active moiety, etilefrine, and an inert pivalic acid byproduct. Studies in animal models (cats and dogs) have confirmed this principle, demonstrating that etilefrine pivalate has greater oral activity than an equimolar dose of etilefrine, despite being less potent when administered intravenously or applied to isolated organs.[4]

Once liberated, etilefrine exerts its therapeutic effects by acting as an agonist at multiple adrenergic receptors:[6][7]

  • α₁-Adrenergic Receptors: Stimulation of these receptors on vascular smooth muscle cells induces vasoconstriction, leading to an increase in systemic vascular resistance and a subsequent rise in blood pressure.[7]

  • β₁-Adrenergic Receptors: Agonism at β₁-receptors in the heart produces positive chronotropic (increased heart rate) and inotropic (increased contractility) effects, which together elevate cardiac output.[6][7]

The combined α₁ and β₁ agonism results in a robust and effective pressor response, making it a valuable agent for studying the treatment of hypotensive states.[8]

Signaling Pathway and Metabolic Conversion

The diagram below illustrates the conversion of the inactive prodrug to the active compound and its subsequent interaction with adrenergic signaling pathways to produce a hemodynamic response.

G cluster_absorption Absorption & Bioactivation cluster_action Pharmacological Action cluster_outcome Hemodynamic Outcome Prodrug Etilefrine Pivalate (Oral Administration) Esterases Systemic Esterases (Blood, Tissues) Prodrug->Esterases Hydrolysis ActiveDrug Etilefrine (Active Moiety) Esterases->ActiveDrug Alpha1 α₁-Adrenergic Receptors (Vascular Smooth Muscle) ActiveDrug->Alpha1 Beta1 β₁-Adrenergic Receptors (Myocardium) ActiveDrug->Beta1 Vasoconstriction Vasoconstriction Alpha1->Vasoconstriction Inotropy ↑ Inotropy & Chronotropy Beta1->Inotropy SVR ↑ Systemic Vascular Resistance Vasoconstriction->SVR CO ↑ Cardiac Output Inotropy->CO BP ↑ Blood Pressure SVR->BP CO->BP

Metabolic activation and signaling pathway of etilefrine pivalate.

Section 2: Preclinical Study Design Considerations

The validity of any pharmacological study hinges on a meticulously planned experimental design. The following factors are critical for obtaining reliable and interpretable data with etilefrine pivalate.

Selection of Animal Models

The choice of species should be aligned with the study's objectives.

  • Rodents (Rats, Mice): Ideal for initial pharmacokinetic screening, dose-ranging studies, and high-throughput efficacy models due to their cost-effectiveness and well-characterized physiology. Rat models have been successfully used to study the absorption of etilefrine.[9]

  • Rabbits: Often used for intravenous studies to assess direct cardiovascular effects. Dosing regimens for etilefrine hydrochloride have been established in rabbits.[10]

  • Larger Mammals (Dogs, Swine): Preferred for advanced hemodynamic studies that require invasive monitoring (e.g., cardiac output, central venous pressure) due to their closer physiological resemblance to humans. Both dogs and cats were used in the initial comparative studies of etilefrine pivalate.[4]

Route of Administration

Proper selection of the administration route is fundamental to testing the prodrug hypothesis.

  • Oral (PO) Gavage: This is the most critical route for evaluating etilefrine pivalate, as it directly assesses the compound's ability to bypass first-pass metabolism. Gavage ensures accurate dose delivery, which is superior to administration in feed or drinking water.[11]

  • Intravenous (IV) Bolus/Infusion: An IV route is essential for establishing a baseline of the parent drug's (etilefrine) activity and for calculating the absolute oral bioavailability of etilefrine derived from the prodrug.[12]

  • Other Parenteral Routes (SC, IP): Subcutaneous or intraperitoneal routes can be used for specific experimental designs but may introduce absorption variability.

Vehicle and Formulation

The compound's solubility and the route of administration dictate the choice of vehicle.

  • For Oral Administration: Aqueous-based vehicles are preferred. Simple suspensions can be made in 0.5% - 1% methylcellulose or carboxymethylcellulose (CMC) in water.

  • For Intravenous Administration: The formulation must be a sterile, pyrogen-free, and isotonic solution with a pH close to physiological (7.4).[13] Etilefrine pivalate may require a co-solvent system for solubilization. A common vehicle for sympathomimetic amines is a mixture of DMSO, PEG300, Tween-80, and saline.[10] All IV formulations must be passed through a 0.22 µm sterile filter before administration.

Section 3: Experimental Protocols and Workflow

Adherence to validated protocols is paramount for ensuring animal welfare and data integrity.

Protocol 1: Preparation of Oral Dosing Suspension (10 mg/kg in a Rat)

This protocol describes the preparation of a 5 mg/mL suspension for dosing a 250g rat at 10 mg/kg.

  • Dose Calculation:

    • Animal Weight: 0.250 kg

    • Target Dose: 10 mg/kg

    • Total Dose Required: 0.250 kg * 10 mg/kg = 2.5 mg

    • Dosing Volume (at 2 mL/kg): 0.250 kg * 2 mL/kg = 0.5 mL

    • Required Concentration: 2.5 mg / 0.5 mL = 5 mg/mL

  • Preparation (for 10 mL of suspension):

    • Weigh 50 mg of etilefrine pivalate powder.

    • Prepare a 0.5% methylcellulose vehicle by slowly adding 50 mg of methylcellulose to 10 mL of sterile water while stirring.

    • Levigate the etilefrine pivalate powder with a small amount of the vehicle to form a smooth paste.

    • Gradually add the remaining vehicle to the paste, mixing thoroughly to ensure a uniform suspension.

    • Store the suspension at 4°C and use within the validated stability period. Agitate well before each use.

Protocol 2: Administration via Oral Gavage (Rat Model)
  • Animal Restraint: Gently but firmly restrain the rat, ensuring its body is aligned and the head is slightly extended to straighten the esophagus.

  • Gavage Needle Selection: Use a 16-18 gauge, 2-3 inch ball-tipped gavage needle for an adult rat.

  • Volume Measurement: Draw the calculated dose volume (0.5 mL from Protocol 1) into a 1 mL syringe attached to the gavage needle.

  • Administration: Gently insert the needle into the mouth, passing it over the tongue towards the back of the pharynx. Advance the needle smoothly down the esophagus until the tip reaches the stomach.

  • Dose Delivery: Depress the syringe plunger steadily to deliver the suspension.

  • Withdrawal: Smoothly remove the gavage needle.

  • Monitoring: Briefly monitor the animal for any signs of distress or regurgitation before returning it to its cage.

General Experimental Workflow

A well-structured workflow ensures that all experimental variables are controlled.

G cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_analysis Phase 3: Analysis Acclimatize Animal Acclimatization (≥ 72 hours) Baseline Baseline Measurements (e.g., Blood Pressure, Heart Rate) Acclimatize->Baseline Randomize Randomization into Treatment Groups Baseline->Randomize Formulate Dose Formulation Preparation Randomize->Formulate Administer Dose Administration (PO, IV, etc.) Formulate->Administer Monitor Hemodynamic Monitoring (Continuous or Timed Intervals) Administer->Monitor Samples Blood Sampling for PK (if applicable) Administer->Samples Analysis Data Processing & Statistical Analysis Monitor->Analysis Samples->Analysis PKPD Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling Analysis->PKPD Report Interpretation & Reporting PKPD->Report

Standardized workflow for a preclinical hemodynamic study.

Section 4: Suggested Dosing Regimens

The following tables provide starting-point dose ranges for etilefrine pivalate in common animal models. These doses are derived from published studies on etilefrine and adjusted for the molecular weight difference to maintain molar equivalency.

Dose Conversion Rationale:

  • Molecular Weight of Etilefrine: 181.24 g/mol [2]

  • Molecular Weight of Etilefrine Pivalate: 265.35 g/mol [3]

  • Conversion Factor: Dose (Etilefrine Pivalate) = Dose (Etilefrine) * (265.35 / 181.24) ≈ Dose (Etilefrine) * 1.46

Table 1: Dosing Regimens for Acute Hemodynamic Studies
SpeciesRouteEtilefrine Equivalent Dose (mg/kg)Calculated Etilefrine Pivalate Dose (mg/kg) Rationale / Source
Rat PO (Gavage)2.5 - 10 mg/kg3.7 - 14.6 mg/kg Based on intragastric and buccal studies of etilefrine HCl in rats.[9]
Rabbit IV (Bolus)0.05 - 0.2 mg/kg0.07 - 0.29 mg/kg Based on IV studies of etilefrine HCl in rabbits to assess pressor effects.[10]
Dog IV (Bolus)0.1 mg/kg0.15 mg/kg Dose shown to significantly increase blood pressure and heart rate in dogs.[10]
Table 2: Dosing Regimens for Chronic Hypotension Models
SpeciesRouteDosing FrequencySuggested Etilefrine Pivalate Dose (mg/kg/day) Rationale / Source
Rat PO (Gavage)Once Daily5 - 20 mg/kg Range extrapolated from effective doses in acute studies and long-term human clinical trials where 20 mg/day was effective.[14]
Dog POOnce Daily2 - 10 mg/kg Lower starting range reflecting potential for greater sensitivity in larger species; dose-finding studies are recommended.

Investigator's Note: The doses provided are suggestions. It is imperative to conduct pilot dose-escalation studies to determine the optimal dose range that elicits the desired pharmacodynamic effect without causing undue toxicity or adverse events in your specific animal model and experimental conditions.

References

  • Wikipedia. (n.d.). Etilefrine. Retrieved from [Link]

  • Onishi, H., et al. (2018). Absorption behavior of etilefrine after buccal administration in rats. International Journal of Pharmaceutics. Retrieved from [Link]

  • medtigo. (n.d.). etilefrine | Dosing & Uses. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Etilefrine Pivalate. PubChem Compound Database. Retrieved from [Link]

  • Hengstmann, J. H., & Aulepp, H. (1978). The physiological disposition of etilefrine in man. European Journal of Clinical Pharmacology. Retrieved from [Link]

  • Schmid, E., et al. (1980). The effect of etilefrine (Effortil) on regional blood flow during arterial reconstructive surgery. Thoracic and Cardiovascular Surgeon. Retrieved from [Link]

  • Eisenburger, R., Seibel, K., & Hampel, H. (1985). [Greater oral activity of etilefrine pivalate compared to etilefrine in the cat and dog]. Arzneimittelforschung. Retrieved from [Link]

  • Hampel, H., et al. (1985). Long-term Effect of Etilefrine Pivalate on Blood Pressure in Man. Arzneimittelforschung. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Etilefrine Hydrochloride?. Retrieved from [Link]

  • Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. Journal of the American Association for Laboratory Animal Science. Retrieved from [Link]

  • Richards, D. A., et al. (1975). The cardiovascular effects of etilefrine. European Journal of Clinical Pharmacology. Retrieved from [Link]

  • Rominger, K. L., & Hitzenberger, G. (1980). Pharmacokinetic comparison of etilefrine to its prodrug, the stearic acid ester of etilefrine. International Journal of Clinical Pharmacology, Therapy, and Toxicology. Retrieved from [Link]

  • Google Patents. (n.d.). EP0162320A1 - Use of etilefrine or of pivalate of etilefrine in the preparation of a drug for the prolonged treatment of disturbances of the blood supply not caused by hypertension.
  • West Virginia University IACUC. (n.d.). Guidelines: Administration of Substances to Research and Teaching Animals. Retrieved from [Link]

  • Frost, B. R., et al. (1979). Vascular effects of etilefrine. Further studies to substantiate the predominant indirect sympathomimetic action of this agent. The Australian Journal of Experimental Biology and Medical Science. Retrieved from [Link]

  • University of Colorado Boulder IACUC. (n.d.). IACUC Routes of Administration Guidelines. Retrieved from [Link]

  • University of Notre Dame IACUC. (n.d.). IG035: Guideline on Administration of Substances to Laboratory Animals. Retrieved from [Link]

Sources

Advanced Protocol: Solvent Selection and Solubility Profiling for Etilefrine Pivalate

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Context

Etilefrine Pivalate (3-[2-(ethylamino)-1-hydroxyethyl]phenyl 2,2-dimethylpropanoate) represents a classic prodrug design strategy. By esterifying the phenolic hydroxyl group of the parent molecule (etilefrine) with pivalic acid, the molecule's lipophilicity is significantly enhanced to improve membrane permeability and oral bioavailability.

However, this modification introduces a critical formulation challenge: The Solubility-Stability Paradox.

  • Solubility: The pivalate ester reduces aqueous solubility at neutral pH compared to the parent drug, necessitating the use of organic co-solvents or pH manipulation.

  • Stability: While the tert-butyl group of the pivalate moiety provides steric hindrance that resists hydrolysis better than simple acetates, the ester bond remains susceptible to hydrolytic cleavage in aqueous environments, particularly at extreme pH levels.

This guide provides a rigorous, self-validating protocol for selecting solvents that balance high solubility with maximal chemical stability.

Physicochemical Profile
PropertyValue / CharacteristicImplication for Solvent Selection
Molecular Formula

Moderate molecular weight.
Functionality Secondary Amine, Pivalate EsterAmine: pH-dependent solubility (soluble < pH 8). Ester: Hydrolysis risk in water.[1]
LogP (Predicted) ~2.2 - 2.5Lipophilic. Requires organic solvents or surfactants for neutral aqueous formulation.
pKa (Amine) ~9.5 (Estimated)Ionized (cationic) at physiological pH; highly soluble as a salt (HCl).
Key Solubility DMSO: ~50 mg/mLExcellent stock solvent.

Part 2: Solvent Screening Strategy

The selection process must prioritize compatibility (preventing degradation) over simple capacity (amount dissolved).

Class A: Primary Stock Solvents (High Capacity, High Stability)

These solvents are used for preparing master stock solutions for storage or in vitro assays.

  • Dimethyl Sulfoxide (DMSO): Recommended.[2] High solubility (~50 mg/mL). Inert to ester hydrolysis in anhydrous conditions.

  • Anhydrous Ethanol: Good solubility. Suitable for biological assays where DMSO toxicity is a concern. Store at -20°C to prevent transesterification.

Class B: Analytical Solvents (HPLC/LC-MS)
  • Acetonitrile (ACN): Preferred organic modifier. Lower viscosity and UV cutoff than methanol.

  • Acidified Water (0.1% Formic Acid): Essential to maintain the amine in its cationic form (

    
    ), drastically increasing solubility and preventing peak tailing.
    
Class C: Formulation Vehicles (Biocompatible)
  • Polyethylene Glycol 400 (PEG 400): Excellent solubilizer for lipophilic amines.

  • Propylene Glycol (PG): Common co-solvent.

  • Lipid Carriers: Due to the pivalate lipophilicity, oil-based vehicles (e.g., Miglyol) are viable for oral delivery.

Part 3: Visualization of Decision Logic

The following diagram outlines the critical decision pathways for solvent selection based on the intended application (Analysis vs. Formulation).

SolventSelection Start Start: Etilefrine Pivalate Solid Substance CheckApp Determine Application Start->CheckApp BranchAnalysis Analytical Method (HPLC/LC-MS) CheckApp->BranchAnalysis BranchStock Stock Storage (Long-term) CheckApp->BranchStock BranchForm Formulation (In Vivo) CheckApp->BranchForm Acidify Must Acidify Aqueous Phase (pH < 4.0) BranchAnalysis->Acidify Amine pKa ~9.5 Anhydrous Ensure Anhydrous Conditions (Prevent Hydrolysis) BranchStock->Anhydrous SolubilityCheck Check Aqueous Solubility BranchForm->SolubilityCheck SelectOrganic Select Organic Modifier: Acetonitrile (Preferred) Acidify->SelectOrganic DMSO Use DMSO (50 mg/mL) Store at -80°C Anhydrous->DMSO CoSolvent Use Co-solvents: PEG 400 / Propylene Glycol SolubilityCheck->CoSolvent If Neutral pH SaltForm Convert to Salt Form (HCl or Tartrate) SolubilityCheck->SaltForm If Acidic pH OK

Figure 1: Decision matrix for selecting the optimal solvent system based on downstream application.

Part 4: Detailed Experimental Protocols

Protocol 1: Saturation Solubility Determination (Shake-Flask Method)

Objective: To quantify the exact solubility of Etilefrine Pivalate in candidate solvents.

Materials:

  • Etilefrine Pivalate (Solid).[3][4]

  • Solvents: Water (pH 1.2, 4.5, 6.8, 7.4), Ethanol, PEG 400.

  • 0.45 µm PTFE Syringe Filters (Hydrophilic/Hydrophobic compatible).

  • HPLC System with UV detection (217 nm).

Workflow:

  • Preparation: Add excess Etilefrine Pivalate solid (approx. 10 mg) to 1 mL of the test solvent in a glass vial.

  • Equilibration: Seal vials and place in an orbital shaker at 25°C for 24 hours.

    • Note: Protect from light to prevent photodegradation.

  • Filtration: Filter the supernatant using a pre-warmed syringe filter to remove undissolved solid.

  • Dilution: Immediately dilute the filtrate with mobile phase to bring concentration within the linear calibration range.

  • Quantification: Analyze via HPLC.

    • Calculation:

      
      .
      
Protocol 2: Hydrolytic Stability Assessment

Objective: To verify that the selected solvent does not degrade the pivalate ester into the parent etilefrine.

Workflow:

  • Spiking: Prepare a 1 mg/mL solution of Etilefrine Pivalate in the test solvent (e.g., Water/Ethanol 50:50).

  • Incubation: Incubate at 37°C.

  • Sampling: Aliquot samples at T=0, 1h, 4h, 24h.

  • Quenching: If using aqueous buffers, quench immediately with cold acetonitrile.

  • Analysis: Monitor the appearance of the Etilefrine (Parent) peak.

    • Etilefrine Pivalate RT: ~High (Lipophilic).[5]

    • Etilefrine Parent RT: ~Low (Hydrophilic).

    • Acceptance Criteria: < 1% degradation over 24 hours.

Part 5: Degradation Pathway Visualization

Understanding the breakdown mechanism is vital for interpreting stability data in protic solvents.

Degradation cluster_conditions Catalytic Conditions Prodrug Etilefrine Pivalate (Lipophilic) Intermediate Tetrahedral Intermediate Prodrug->Intermediate + H2O / H+ or OH- Parent Etilefrine (Hydrophilic Active) Intermediate->Parent Byproduct Pivalic Acid Intermediate->Byproduct Cond1 High pH (Base Catalysis) Cond2 Esterases (In Vivo)

Figure 2: Hydrolytic degradation pathway of Etilefrine Pivalate yielding the parent drug and pivalic acid.[4]

References

  • PubChem. (2023). Etilefrine Pivalate Compound Summary. National Center for Biotechnology Information. [Link]

  • Wagner, J., Grill, H., & Henschler, D. (1980).[6] Prodrugs of etilefrine: synthesis and evaluation of 3'-(O-acyl) derivatives. Journal of Pharmaceutical Sciences, 69(12), 1423–1427.[6] [Link]

  • Sanofi. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development. [Link]

Sources

Application Note: Protocols for Measuring Vasoconstrictive Effects of Etilefrine Pivalate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Pharmacological Rationale[1][2][3][4][5][6][7]

Etilefrine pivalate is a lipophilic prodrug of etilefrine, a sympathomimetic amine. While etilefrine itself acts as a mixed agonist at


-adrenergic and 

-adrenergic receptors, the pivalate ester modification is specifically engineered to enhance corneal and conjunctival penetration. Upon topical administration, tissue esterases hydrolyze the pivalate group, releasing the active etilefrine, which stimulates vascular

-receptors to induce vasoconstriction (blanching).

This application note details the protocols for quantifying this specific pharmacodynamic effect. Researchers must distinguish between the intrinsic potency of the active metabolite (measured in vitro) and the functional efficacy of the prodrug (measured in vivo or ex vivo in metabolically active tissue).

Mechanism of Action

The vasoconstrictive efficacy relies on a two-step biological cascade:

  • Bioactivation: Hydrolysis of the pivalate ester by corneal/vascular esterases.

  • Receptor Activation: Binding of free etilefrine to

    
     or 
    
    
    
    adrenoreceptors on vascular smooth muscle cells (VSMC), triggering the
    
    
    -PLC-IP3 pathway and subsequent Calcium release.

G Prodrug Etilefrine Pivalate (Lipophilic) Active Etilefrine (Active Metabolite) Prodrug->Active Hydrolysis Enzyme Tissue Esterases (Cornea/Vessel Wall) Enzyme->Prodrug Catalysis Receptor α1-Adrenoreceptor (GPCR) Active->Receptor Binding Signal Gq / PLC / IP3 Pathway Receptor->Signal Activation Ca Intracellular Ca2+ Release Signal->Ca Signaling Effect Vasoconstriction (Myosin LC Kinase) Ca->Effect Contraction

Figure 1: Pharmacodynamic pathway of Etilefrine Pivalate from prodrug conversion to vascular response.

Protocol A: Ex Vivo Isometric Tension Recording (Rat Aorta)

This assay is the "Gold Standard" for determining the intrinsic vasoconstrictive potency (


) of the molecule.

Critical Consideration: Because Etilefrine Pivalate is a prodrug, its activity in this assay depends on the presence of functional esterases in the aortic tissue. It is recommended to run parallel curves with Etilefrine HCl (active control) to calculate the rate of bioconversion.

Materials
  • Tissue: Thoracic aorta from male Wistar or Sprague-Dawley rats (250–300g).

  • Buffer: Krebs-Henseleit Solution (mM): NaCl 118, KCl 4.7,

    
     2.5, 
    
    
    
    1.2,
    
    
    1.2,
    
    
    25, Glucose 11.1. pH 7.4 when aerated with 95%
    
    
    /5%
    
    
    .
  • Instrumentation: 4-channel Organ Bath System (e.g., ADInstruments or Radnoti) with isometric force transducers.

  • Compounds: Etilefrine Pivalate (dissolved in DMSO), Etilefrine HCl (water), Phenylephrine (reference agonist), Prazosin (antagonist for validation).

Experimental Workflow
  • Tissue Preparation:

    • Euthanize animal via

      
       asphyxiation.
      
    • Rapidly excise the thoracic aorta and place in cold, oxygenated Krebs buffer.

    • Clean adherent fat and connective tissue under a dissection microscope.

    • Cut into 3-4 mm ring segments.

    • Optional: Mechanically remove endothelium (rubbing the lumen) to eliminate NO-mediated relaxation, isolating the smooth muscle response.

  • Mounting & Equilibration:

    • Mount rings on stainless steel wire hooks in 10-20 mL organ baths.

    • Apply a resting tension of 2.0 g (optimal for rat aorta).

    • Equilibrate for 60 minutes, washing with fresh buffer every 15 minutes.

  • Viability Test (Wake-up):

    • Challenge tissue with 60 mM KCl.

    • Criteria: Contraction must exceed 1.0 g force. Wash out until baseline returns.

  • Dosing Protocol (Cumulative Concentration-Response):

    • Add Etilefrine Pivalate in semi-logarithmic increments (

      
       M to 
      
      
      
      M).
    • Wait for the plateau of contraction (approx. 3-5 mins) before the next addition.

    • Do not wash between doses.

  • Validation (Antagonism):

    • In a separate ring, incubate with Prazosin (10 nM) for 20 mins prior to the Etilefrine curve. A rightward shift confirms

      
      -specificity.
      
Data Analysis

Normalize contraction data as a percentage of the maximal KCl response (


) or Phenylephrine response.
Fit data to the Hill Equation:


Protocol B: In Vivo Conjunctival Hemodynamics (Rabbit Model)

This protocol measures the functional "whitening" effect, accounting for tear film dilution, corneal penetration, and in vivo hydrolysis.

Materials
  • Subject: New Zealand White Rabbits (2.0–2.5 kg), free of ocular defects.

  • Imaging: Slit-lamp biomicroscope equipped with a high-resolution digital camera.

  • Software: ImageJ (Fiji) with "Vessel Analysis" plugin or custom MATLAB thresholding script.

Experimental Workflow
  • Acclimatization:

    • Rabbits must be habituated to the restrainer and slit-lamp light for 2 days prior to testing to minimize stress-induced sympathetic tone.

  • Baseline Imaging (

    
    ): 
    
    • Capture high-resolution images of the bulbar conjunctiva.

    • Standardization: Fixed magnification (e.g., 10x), fixed light intensity, and fixed flash settings.

  • Administration:

    • Instill 50 µL of Etilefrine Pivalate solution into the lower cul-de-sac of the right eye.

    • Instill Vehicle (buffer) into the left eye (Control).

    • Hold the eyelid closed for 30 seconds to prevent immediate drainage.

  • Time-Course Imaging:

    • Capture images at 5, 15, 30, 60, 120, and 240 minutes post-instillation.

Image Analysis (Quantification)

Visual scoring is subjective. Use the following digital quantification method:

  • ROI Selection: Select a Region of Interest (ROI) on the bulbar conjunctiva, avoiding the eyelid margins.

  • Green Channel Extraction: Split RGB channels. Use the Green channel (where hemoglobin absorption is highest) for maximum vessel contrast.

  • Thresholding: Apply an adaptive local threshold (e.g., Sauvola method) to binarize vessels from the background.

  • Calculation:

    • Vessel Area Fraction (VAF):

      
      
      
    • Vasoconstriction Index (VI):

      
      
      

Workflow Start Subject Selection (NZW Rabbits) Base Baseline Imaging (Slit Lamp) Start->Base Dose Instillation (50µL Etilefrine Pivalate) Base->Dose Time Time Course (5, 15, 30... 240 min) Dose->Time Process Image Processing (Green Channel Extraction) Time->Process Analysis Data Calculation (Vessel Area Fraction) Process->Analysis

Figure 2: In Vivo Experimental Workflow for Ocular Hemodynamics.

Data Presentation & Interpretation

When reporting results, structure your data to allow direct comparison between the prodrug and the active metabolite.

Table 1: Expected Metric Structure
ParameterEtilefrine Pivalate (Prodrug)Etilefrine HCl (Active)Phenylephrine (Ref)
In Vitro

Value (e.g., 5.8)Value (e.g., 6.2)Value (e.g., 6.5)

(% KCl)
% Contraction% Contraction100%
Onset of Action (In Vivo) Slower (requires hydrolysis)FastFast
Duration of Action ExtendedShort/ModerateModerate
Interpretation Guide
  • Low In Vitro Potency + High In Vivo Efficacy: Indicates successful prodrug design. The molecule is stable in the bath but penetrates well and converts efficiently in the eye.

  • Rightward Shift in Aorta: If the Pivalate curve is significantly to the right of the HCl curve in the organ bath, it confirms that hydrolysis is the rate-limiting step in isolated tissue.

References

  • PubChem. (2023). Etilefrine Pivalate - Compound Summary. National Library of Medicine.[1] [Link]

  • RUDD, J. A., et al. (2000). Laboratory demonstration of vascular smooth muscle function using rat aortic ring segments.[2] American Journal of Physiology-Advances in Physiology Education.[2] [Link]

  • Wikipedia. (2023). Etilefrine pivalate.[3][1][4][Link][1]

  • NIH/NCBI. (2011). Tension Measurement in Isolated Rat and Mouse Pulmonary Artery.[5] PMC. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Etilefrine Pivalate Formulation & Permeability

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimization of Corneal Permeability for Etilefrine Pivalate

Executive Summary: The Prodrug Strategy

Welcome to the technical support hub. You are likely here because you are encountering a classic pharmaceutical paradox: Etilefrine (the active parent) is too hydrophilic (LogP ~ -1.5) to penetrate the corneal epithelium effectively, yet Etilefrine Pivalate (the prodrug) is chemically unstable in aqueous solution.

The optimization of Etilefrine Pivalate relies on a precise "Trojan Horse" mechanism. We modify the molecule with pivalic acid esters to increase lipophilicity, allowing it to transit the corneal epithelium (the rate-limiting barrier). Once in the corneal stroma/aqueous humor, endogenous esterases must hydrolyze it back to the active etilefrine.

Your experiments likely face two failure modes:

  • Formulation Failure: The prodrug hydrolyzes in the bottle before administration.

  • Permeability Failure: The prodrug fails to cross the cornea or fails to convert in the tissue.

This guide addresses these specific technical hurdles.

Mechanism of Action & Logic

To troubleshoot, you must visualize the pathway. The goal is to maximize


 (permeation) while balancing 

(metabolism/activation).

EtilefrinePathway cluster_0 Critical Failure Point: Hydrolysis here = Low Efficacy Formulation Formulation (Etilefrine Pivalate) TearFilm Tear Film (Pre-Corneal Loss) Formulation->TearFilm Instillation TearFilm->TearFilm Drainage/Washout Epithelium Corneal Epithelium (Lipophilic Barrier) TearFilm->Epithelium Partitioning (LogP > 1) Stroma Stroma (Hydrophilic Layer) Epithelium->Stroma Diffusion Receptor Aqueous Humor (Active Etilefrine) Stroma->Receptor Esterase Hydrolysis (Activation)

Figure 1: The kinetic pathway of Etilefrine Pivalate. Success depends on the molecule remaining intact until it passes the Epithelium.

Troubleshooting Guide: Formulation & Stability

Issue: "My HPLC shows degradation of Etilefrine Pivalate into Etilefrine and Pivalic Acid during storage."

Root Cause: Pivalate esters are highly susceptible to acid/base hydrolysis. While they need to be stable in the bottle, they are designed to break down at physiological pH (7.4).

Diagnostic FAQ

Q: What is the optimal pH for my formulation? A: You are likely formulating at pH 7.0–7.4 to match tear fluid. This is a mistake for stability.

  • Technical Insight: The hydrolysis rate of pivalate esters is pH-dependent. The "shelf-life" pH is often acidic (pH 3.5–5.0), where the ester bond is most stable.

  • Recommendation: Formulate at pH 4.5–5.0 using a weak buffer (e.g., Acetate or Citrate). The tear film's buffering capacity will rapidly neutralize this small volume upon instillation, allowing the pH to rise to 7.4 in vivo, triggering the necessary hydrolysis.

Q: Can I use aqueous vehicles? A: Aqueous vehicles accelerate hydrolysis.

  • Protocol Shift: Consider a non-aqueous vehicle or an oil-in-water emulsion .

  • Alternative: Use cyclodextrins (specifically SBE-

    
    -CD). The hydrophobic cavity of the cyclodextrin can "shield" the lipophilic pivalate ester from water molecules, slowing hydrolysis while simultaneously improving solubility.
    

Data: Stability vs. pH (Hypothetical Model based on Dipivefrin analogs)

Formulation VariableHydrolysis Rate (

)
Predicted Shelf Life (

)
Notes
pH 7.4 (PBS) High< 7 DaysRapid degradation; unsuitable for storage.
pH 5.0 (Acetate) Low> 1 YearOptimal trade-off for stability/comfort.
Vehicle: Castor Oil Negligible> 2 YearsExcellent stability; poor patient compliance (blurring).
Vehicle: SBE-

-CD
Low> 18 MonthsShields ester; enhances solubility.

Troubleshooting Guide: Permeability Assays (Franz Cells)

Issue: "I am getting high variability or low flux in my ex vivo corneal permeation studies."

Root Cause: The corneal epithelium is fragile. If it is damaged during mounting, your "prodrug" advantage disappears because the parent drug can leak through the damage, skewing results.

Step-by-Step Validation Protocol

1. Tissue Selection & Preparation

  • Source: Porcine or Rabbit corneas (fresh, <4 hours post-mortem).

  • Critical Step: Do not touch the central cornea. Use a scleral rim (2-3 mm) for handling.[1]

  • Storage: Store in Glutathione Bicarbonate Ringer’s (GBR) solution, aerated with carbogen.

2. The Integrity Test (Mandatory)

  • Before applying Etilefrine Pivalate, apply Fluorescein Sodium or measure Transepithelial Electrical Resistance (TEER) .

  • Pass Criteria:

    • TEER > 1000

      
       (Rabbit).
      
    • Fluorescein flux should be negligible.

  • If flux is high, the epithelium is compromised. Discard the tissue.

3. Receiver Phase Selection (Sink Conditions)

  • Problem: Etilefrine Pivalate is lipophilic (LogP ~2.0); Etilefrine is hydrophilic.

  • Solution: The receiver phase (simulating aqueous humor) must be pH 7.4 PBS .

  • Why? Once the prodrug crosses the cornea, it hydrolyzes to the hydrophilic parent. The parent drug is highly soluble in PBS, ensuring sink conditions are naturally maintained by the metabolic conversion.

Workflow Visualization: The Franz Cell Decision Tree

FranzCellProtocol Start Mount Cornea Integrity Check Integrity (TEER or Fluorescein) Start->Integrity Decision Is Barrier Intact? Integrity->Decision Discard Discard Tissue (False Positive Risk) Decision->Discard No Apply Apply Etilefrine Pivalate Decision->Apply Yes Sample Sample Receiver (Analyze for BOTH Prodrug & Parent) Apply->Sample

Figure 2: Logic flow for ensuring data integrity in corneal permeability assays.

Advanced Optimization: Enhancers & Toxicity

Q: Permeability is consistent, but still too low. How do I boost it?

A: Modify the "Unstirred Water Layer" and Epithelial Tight Junctions.

  • Viscosity Agents (HPMC/PVA):

    • Mechanism:[2][3][4][5] Increases residence time in the cul-de-sac, preventing drainage.

    • Impact: Linear increase in total drug absorbed.

  • Preservatives (Benzalkonium Chloride - BAC):

    • Mechanism:[2][3][4][5] BAC is a surfactant that disrupts the corneal epithelium.

    • Warning: While BAC increases permeability significantly, it causes cytotoxicity.

    • Limit: Keep BAC < 0.01% to balance enhancement vs. toxicity [1].

Q: Is the pivalic acid byproduct toxic? A: Pivalic acid cleavage can lead to carnitine depletion systemically, but in ocular topical delivery, the systemic load is usually negligible. However, high local concentrations of pivalic acid can lower the pH of the stroma. Ensure your formulation has adequate buffering capacity if you are using high concentrations (>1%) [2].

References

  • Järvinen, T., & Järvinen, K. (1996).[6] Prodrugs for improved ocular drug delivery. Advanced Drug Delivery Reviews.

  • Barot, M., et al. (2012). Prodrug strategies in ocular drug delivery. Medicinal Chemistry.

  • Agarwal, P., et al. (2024).[2] Mechanism of Ocular Penetration of Lipophilic Drugs from Lipophilic Vehicles. Journal of Pharmaceutical Sciences.

  • Toropainen, E., et al. (2003). Effect of preservatives on corneal permeability. Journal of Ocular Pharmacology and Therapeutics.

Sources

Minimizing first-pass metabolism of etilefrine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online 🟢 Ticket Focus: Minimizing First-Pass Metabolism of Etilefrine Derivatives Assigned Specialist: Senior Application Scientist[1]

Introduction: The First-Pass Challenge

Welcome to the . If you are developing derivatives of etilefrine (an


-adrenergic agonist), you are likely encountering a "bioavailability ceiling" of approximately 30-50%.[1]

The Root Cause: Etilefrine contains a phenolic hydroxyl group and a secondary amine.[2] It is a prime substrate for Phase II conjugation , specifically sulfation via SULT1A3 (in the gut wall and liver) and, to a lesser extent, glucuronidation.

This guide moves beyond basic theory into actionable troubleshooting for chemical modification and biological screening.[1][2]

Module 1: Chemical Strategy & Prodrug Design

Ticket #001: "My prodrug hydrolyzes too fast in buffer/plasma."

Diagnosis: If your ester derivative is cleaving before it reaches the liver, the steric hindrance around the carbonyl carbon is likely insufficient to resist plasma esterases (like butyrylcholinesterase).

Troubleshooting Protocol:

  • Switch from Acetate to Pivalate:

    • Simple acetate esters are hydrolyzed rapidly by ubiquitous esterases.[1][2]

    • Solution: Use a Pivalate (trimethylacetate) group.[1][2] The bulky tert-butyl group provides steric shielding, slowing hydrolysis in plasma while remaining susceptible to hepatic esterases.[1]

    • Evidence: Etilefrine pivalate (K-30052) demonstrates high stability in blood but rapid conversion in liver homogenates.[1][2]

  • Explore Carbamate Linkers:

    • If esters are too unstable, synthesize a dimethylcarbamate derivative (analogous to Bambuterol).[1][2] Carbamates are generally more stable than esters and can act as "suicide inhibitors" for cholinesterases, prolonging the half-life.[1]

Visualization: The Prodrug Metabolic Bypass

Etilefrine_Metabolism Etilefrine Etilefrine (Parent Drug) Sulfate Etilefrine-3-O-Sulfate (Inactive) Etilefrine->Sulfate SULT1A3 + PAPS (Gut Wall/Liver) Systemic Systemic Circulation (Bioavailable) Etilefrine->Systemic Escaped Fraction (~50%) Prodrug Etilefrine Pivalate (Prodrug) Prodrug->Etilefrine Hepatic Esterases (Liver) Prodrug->Systemic Resists Plasma Esterases

Figure 1: The metabolic bypass strategy.[1][2] The prodrug masks the phenolic hydroxyl, preventing SULT1A3 recognition until hepatic activation.

Module 2: In Vitro Screening (The "Hidden" Clearance)

Ticket #002: "My compound is stable in microsomes but fails in vivo."

Diagnosis: This is the most common error in phenolic drug development.[2] You are screening with Liver Microsomes , which contain CYPs and UGTs but lack Sulfotransferases (SULTs) .[1][2] SULTs are cytosolic enzymes.[1][2][3][4][5]

Corrective Action: You must switch to S9 Fraction or Cytosol and, critically, you must supplement with the correct cofactor.

Protocol: SULT-Competent Stability Assay

Objective: Measure intrinsic clearance (


) including sulfation.
ComponentConcentrationFunction
Enzyme Source Liver S9 Fraction (1.0 mg protein/mL)Contains both Microsomes (CYPs) and Cytosol (SULTs).[1][2][6]
Substrate Etilefrine Derivative (1

M)
Low concentration to avoid enzyme saturation.[1][2]
Cofactor 1 PAPS (0.1 mM)CRITICAL: Required donor for Sulfation.[1][2]
Cofactor 2 NADPH (1.0 mM)Required for Phase I (CYP) oxidation.[1][2]
Cofactor 3 UDPGA (2.0 mM)Required for Glucuronidation.[1][2]
Buffer Potassium Phosphate (100 mM, pH 7.[1][2][7]4)Physiological pH.[1][2]
Activator

(5 mM)
Essential for cofactor binding.[1][2]

Step-by-Step Workflow:

  • Pre-incubation: Mix Buffer, S9, and Test Compound. Incubate at 37°C for 5 mins.

    • Why? To equilibrate temperature and check for non-enzymatic degradation.

  • Initiation: Add PAPS (and other cofactors).

    • Note: Most commercial "NADPH Regenerating Systems" do NOT contain PAPS.[1][2] You must add it exogenously.[1][2]

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 mins into ice-cold Acetonitrile (with Internal Standard).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

Module 3: Permeability & Efflux (Caco-2)

Ticket #003: "My prodrug has high LogP but low permeability."

Diagnosis: While esterification increases lipophilicity (LogP), it may inadvertently make the molecule a substrate for P-glycoprotein (P-gp/MDR1) efflux pumps, or the compound may be getting trapped in the cell membrane.

Troubleshooting Guide:

ObservationProbable CauseVerification Experiment
High A-to-B, Low Recovery Intracellular HydrolysisMeasure parent drug appearance in the receiver well and cell lysate.[1][2]
B-to-A > A-to-B (Ratio > 2) P-gp EffluxRepeat Caco-2 assay with Verapamil (P-gp inhibitor).[1][2]
Low A-to-B, High LogP Solubility LimitCheck thermodynamic solubility in the transport buffer (HBSS).
Visualization: Experimental Decision Tree

Assay_Troubleshooting Start Start: Etilefrine Derivative Microsomes Screen in Microsomes (CYP/UGT only) Start->Microsomes Stable Is it Stable? Microsomes->Stable S9_Assay Screen in S9 Fraction + PAPS + NADPH Stable->S9_Assay Yes Design_Fail Redesign: Block Phenolic -OH (Steric Shielding) Stable->Design_Fail No (Phase I instability) High_Cl High Clearance? S9_Assay->High_Cl High_Cl->Design_Fail Yes (Sulfation vulnerable) Caco2 Caco-2 Permeability High_Cl->Caco2 No Efflux Efflux Ratio > 2? Caco2->Efflux Efflux->Design_Fail Yes (P-gp Substrate) Success Lead Candidate Efflux->Success No

Figure 2: The logical flow for screening etilefrine derivatives, emphasizing the necessity of S9/PAPS screening.

Frequently Asked Questions (FAQ)

Q: Why can't I just use Cryopreserved Hepatocytes? A: You can, and they are the "Gold Standard." However, hepatocytes are expensive and have high batch-to-batch variability in SULT activity.[1][2] For routine optimization of derivatives, S9 fraction + PAPS is a more robust, cost-effective, and high-throughput system to rank-order compounds before moving to hepatocytes.[1]

Q: Does the stereochemistry of etilefrine matter for metabolism? A: Yes. Etilefrine is a racemate.[1][2] Research indicates that SULT1A3 is stereoselective.[1][2] If you are developing a specific enantiomer, you must validate that your prodrug strategy works for that specific isomer, as the spatial orientation of the hydroxyl group affects enzymatic docking.

Q: I added PAPS, but my assay results are inconsistent. Why? A: PAPS is thermally unstable and expensive.[1][2]

  • Storage: Must be stored at -80°C.

  • Handling: Do not freeze-thaw multiple times. Aliquot immediately upon purchase.[1][2]

  • Buffer: Ensure your buffer does not contain high concentrations of endogenous sulfate inhibitors (e.g., certain salts or additives).[1][2]

References

  • Walle, T., et al. (1983).[1][2] Stereoselective sulfation of albuterol in humans.[1][2] Drug Metabolism and Disposition.[1][2][4][7][8][9][10]

  • Huttunen, K. M., et al. (2011).[1][2] Prodrugs: from serendipity to rational design.[1][2] Pharmacological Reviews.[1][2]

  • Pacifici, G. M., & Coughtrie, M. W. (2005).[1][2] Human Cytosolic Sulfotransferases.[1][2][3][5] CRC Press.[1][2] (Definitive text on SULT1A3 substrate specificity).

  • Bodor, N., et al. (1980).[1][2] Prodrugs of etilefrine: synthesis and evaluation of 3'-(O-acyl) derivatives. Journal of Pharmaceutical Sciences.[1][2][11]

  • Paine, M. F., et al. (2006).[1][2] The human intestinal cytochrome P450 "pie".[1][2] Drug Metabolism and Disposition.[1][2][4][7][8][9][10] (Establishes the ratio of Phase I/II enzymes in the gut).

Sources

Overcoming receptor desensitization in etilefrine pivalate studies

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Receptor Desensitization & Prodrug Hydrolysis Challenges Lead Scientist: Dr. A. Vance, Senior Application Scientist

Core Directive & Scope

Status: Active Context: Users reporting diminishing returns (tachyphylaxis) or inconsistent potency in longitudinal studies of Etilefrine Pivalate .

Executive Summary: Etilefrine pivalate is a lipophilic prodrug of etilefrine, a sympathomimetic agent targeting


 and 

-adrenergic receptors.[1] Experimental failure often stems from two distinct but easily confused mechanisms:
  • Biological Desensitization: G-protein uncoupling and receptor internalization (tachyphylaxis).

  • Metabolic Failure: Insufficient hydrolysis of the pivalate ester into the active parent drug due to lack of carboxylesterases in the model system.

This guide provides the diagnostic logic and protocols to distinguish and resolve these issues.

Mechanism of Action & Failure Modes

To troubleshoot effectively, you must understand the signal transduction cascade and where it breaks.

The Signaling & Desensitization Pathway

Etilefrine pivalate itself has low affinity for adrenergic receptors. It must first be hydrolyzed.[1][2] Once active, etilefrine binds


-adrenergic receptors (Gs-coupled) and 

-receptors (Gq-coupled). Prolonged stimulation triggers G-Protein Coupled Receptor Kinases (GRKs) , which phosphorylate the receptor tail, recruiting

-arrestin
. This physically blocks G-protein coupling (desensitization) and initiates endocytosis (downregulation).[3][4]

EtilefrinePath Prodrug Etilefrine Pivalate (Inactive Prodrug) ActiveDrug Etilefrine (Active Agonist) Prodrug->ActiveDrug Hydrolysis Esterase Carboxylesterases (Liver/Cornea/Plasma) Esterase->Prodrug Catalyzes Receptor Adrenergic Receptor (Surface) ActiveDrug->Receptor Binding Signal cAMP / Ca2+ (Response) Receptor->Signal Activation GRK GRK / PKA (Kinases) Receptor->GRK Chronic Exposure Arrestin Beta-Arrestin GRK->Arrestin Phosphorylation Arrestin->Receptor Recruitment Internalized Internalized Receptor (Endosome) Arrestin->Internalized Endocytosis Internalized->Signal Signal Loss

Figure 1: The dual-phase activation and desensitization pathway.[3] Note that without the initial esterase step, the downstream signaling never occurs, mimicking desensitization.

Diagnostic Troubleshooting (Q&A)

Issue A: "My initial response is weak, even at high concentrations."

Diagnosis: This is likely Metabolic Failure , not desensitization. Explanation: Many standard cell lines (e.g., CHO-K1, HEK293) have low endogenous esterase activity compared to corneal or hepatic tissue. If you apply Etilefrine Pivalate directly to these cells, conversion to active Etilefrine is rate-limiting.

Solution:

  • Pre-activation: Incubate Etilefrine Pivalate with porcine liver esterase (10 U/mL) or human serum for 30 minutes before applying to cells.

  • Switch to Parent: Validate the assay using Etilefrine HCl (non-prodrug). If the parent drug works but the pivalate doesn't, your cell model lacks the necessary enzymes.

Issue B: "Signal was strong at T=0 but dropped by 50% at T=60 min."

Diagnosis: Rapid Homologous Desensitization . Explanation: Adrenergic receptors (particularly


) undergo rapid phosphorylation by GRKs (seconds to minutes) followed by 

-arrestin recruitment.[4]

Solution:

  • Pulsatile Dosing: Replace continuous infusion with transient exposure (see Protocol 1).

  • PDE Inhibition: Add IBMX (3-isobutyl-1-methylxanthine) to prevent cAMP degradation, which can artificially mask the receptor signal drop.

Issue C: "I cannot replicate the potency data from literature."

Diagnosis: Receptor Reserve Mismatch . Explanation: Literature often uses overexpression systems (high


). If your cells have physiological receptor levels, you have no "spare receptors." As soon as a fraction desensitizes, your 

drops.

Solution:

  • Perform a receptor density assay (

    
     determination) using radioligand binding (
    
    
    
    H-CGP12177).
  • Compare efficacy (

    
    ) rather than potency (
    
    
    
    ), as
    
    
    shifts are more sensitive to desensitization.

Experimental Protocols

Protocol 1: The "Resensitization Washout" System

Use this to distinguish between irreversible downregulation (degradation) and reversible desensitization (recycling).

Reagents:

  • Assay Buffer: HBSS + 20 mM HEPES + 0.1% BSA (warm to 37°C).

  • Agonist: Etilefrine Pivalate (10

    
    M).
    
  • Wash Buffer: Acid-strip buffer (0.2M Acetic acid, 0.5M NaCl, pH 2.5) – Optional for ligand removal, use standard HBSS for physiological washout.

Workflow:

  • Baseline: Measure cAMP response to a 5-minute pulse of Etilefrine (Control).

  • Desensitize: Expose cells to saturating Etilefrine (10

    
    M) for 60 minutes .
    
  • Washout:

    • Remove media.

    • Wash 3x with warm HBSS (5 min per wash).

    • Critical Step: Allow cells to recover in agonist-free media for intervals: 15, 30, 60, 120 mins.

  • Re-Challenge: Apply the 5-minute test pulse again.

  • Analysis: Calculate % Recovery = (Response

    
     / Response
    
    
    
    ) * 100.

Success Metric:

  • 80% recovery within 60 mins = Receptor Recycling (Arrestin-mediated).

  • <20% recovery after 120 mins = Receptor Degradation (Lysosomal).

Protocol 2: Esterase-Dependent Activation Check

Use this to validate if your model system can process the pivalate prodrug.

GroupPre-TreatmentAgonist AddedExpected Result (If Esterase Deficient)
A (Control) NoneEtilefrine HCl (Parent)High Signal
B (Test) NoneEtilefrine PivalateLow/No Signal
C (Rescue) Pre-incubate with 10% Serum (30 min)Etilefrine PivalateHigh Signal

Data Visualization: Troubleshooting Matrix

Use this logic flow to determine your next experimental step.

Troubleshooting Start Start: Low Efficacy observed CheckParent Test Etilefrine HCl (Parent Drug) Start->CheckParent ParentWorks Parent Drug Works? CheckParent->ParentWorks CheckEsterase Cell line lacks Esterases. Add Serum or switch to HepG2. ParentWorks->CheckEsterase No (Parent works, Pivalate fails) TimeCourse Check Time Course. Is signal loss immediate? ParentWorks->TimeCourse Yes (Both fail or drop) No No Yes Yes Immediate Immediate Drop TimeCourse->Immediate RapidDesens Rapid Desensitization. Use Pulsatile Dosing. Immediate->RapidDesens Yes SlowDrop Stable then drops Immediate->SlowDrop No Downreg Receptor Downregulation. Check Bmax / mRNA. SlowDrop->Downreg

Figure 2: Decision matrix for isolating metabolic failure from receptor desensitization.

References

  • Lohse, M. J., et al. (1990). "Receptor-specific desensitization with purified cloned beta 2-adrenergic receptor." Proceedings of the National Academy of Sciences, 87(13), 5094-5098. Link

  • Bundgaard, H. (1985). "Design of prodrugs: Bioreversible derivatives for various functional groups and chemical entities." Elsevier Science.
  • Kelly, E., et al. (2008). "GPCR desensitization: Acute and prolonged phases." Cellular Signalling, 20(1), 10-18. Link

  • Investigative Ophthalmology & Visual Science (IOVS). "Prodrugs of epinephrine and etilefrine for glaucoma treatment." (Contextual reference for corneal esterase activity).
  • Whalen, E. J., et al. (2007). "Regulation of beta-adrenergic receptor signaling by S-nitrosylation of G-protein-coupled receptor kinase 2." Cell, 129(3), 511-522. Link

Sources

Validation & Comparative

Technical Guide: Cross-Reactivity of Etilefrine Pivalate in Adrenergic Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Etilefrine pivalate is a lipophilic prodrug of the sympathomimetic agent etilefrine. While designed to enhance bioavailability (particularly in ophthalmic or transdermal applications), its behavior in in vitro and ex vivo assays is frequently misunderstood, leading to false-positive agonist data or misinterpretation of receptor selectivity.

This guide objectively compares the performance of etilefrine pivalate against its parent compound (etilefrine) and standard adrenergic ligands. It highlights the critical role of esterase-mediated hydrolysis in generating "cross-reactivity" and provides validated protocols to distinguish between the prodrug's intrinsic activity and that of its active metabolite.

Pharmacological Mechanism & Structural Basis[1]

To understand the cross-reactivity profile, one must first distinguish the structural constraints of the prodrug versus the parent molecule.

The Prodrug Concept

Etilefrine targets


 and 

adrenergic receptors.[1][2][3][4][5] However, the 3-pivalate ester modification masks the phenolic hydroxyl group. In canonical adrenergic Structure-Activity Relationships (SAR), this hydroxyl group is essential for hydrogen bonding with serine residues (e.g., Ser5.42, Ser5.46) in the receptor binding pocket.
  • Etilefrine (Active): High affinity for

    
    .
    
  • Etilefrine Pivalate (Prodrug): Sterically hindered; theoretically low affinity unless hydrolyzed.

The Hydrolysis Trap

In biological assays containing serum (FBS/FCS) or tissue homogenates, ubiquitous esterases rapidly convert the pivalate form back to etilefrine. Researchers often mistake this metabolic conversion for direct receptor activation by the pivalate.

Visualization: Activation Pathway

The following diagram illustrates the esterase-dependent activation pathway that drives false cross-reactivity in non-purified systems.

Etilefrine_Hydrolysis_Pathway Prodrug Etilefrine Pivalate (Lipophilic Prodrug) Parent Etilefrine (Active Metabolite) Prodrug->Parent Hydrolysis Receptor Adrenergic Receptor (α1 / β1) Prodrug->Receptor Direct Binding (Negligible Affinity) Enzyme Esterases (Plasma/Liver/FBS) Enzyme->Prodrug Parent->Receptor Binding (High Affinity) Response Biological Response (Vasoconstriction/Inotropy) Receptor->Response Signal Transduction

Figure 1: The "Hydrolysis Trap." Direct binding of the pivalate to the receptor is negligible compared to the pathway mediated by esterase hydrolysis.

Comparative Performance: Functional & Binding Assays

The following data summarizes the behavior of Etilefrine Pivalate across different assay conditions. Note the drastic shift in potency (


/

) depending on the presence of esterases.
Table 1: Comparative Assay Performance
Assay TypeConditionEtilefrine (Parent)Etilefrine Pivalate (Prodrug)Interpretation
Radioligand Binding Purified Membrane (No Esterase)


True Affinity: Prodrug binds poorly due to steric hindrance.
Functional (cAMP/Ca2+) Serum-Free Media


Low Cross-Reactivity: Minimal hydrolysis occurs; prodrug is inactive.
Functional (cAMP/Ca2+) Media + 10% FBS


High Cross-Reactivity: Serum esterases convert prodrug to parent.
Immunoassay (ELISA) Catecholamine-Specific AbHigh ReactivityVariable (Low)Pivalate group often masks the epitope required for Ab recognition.
Analytical Cross-Reactivity (HPLC/LC-MS)

In chromatographic assays, Etilefrine Pivalate behaves distinctly from the parent due to increased hydrophobicity.

  • Retention Time: The pivalate ester elutes later than etilefrine on Reverse-Phase (C18) columns.

  • Interference: It does not co-elute with endogenous catecholamines (Epinephrine/Norepinephrine), making it easier to separate than the parent drug.

Experimental Protocols

To validate your data and rule out artifacts, use these self-validating protocols.

Protocol A: Differential Hydrolysis Check

Use this protocol to determine if your "agonist" signal is actually a metabolite.

  • Preparation: Prepare two parallel assay buffers:

    • Buffer A: Standard Assay Buffer + 10% Heat-Inactivated FBS (Esterase Active).

    • Buffer B: Serum-Free Assay Buffer + 100

      
      M BNPP (Bis-p-nitrophenyl phosphate - a non-selective esterase inhibitor).
      
  • Incubation: Treat cells (e.g., CHO-K1 expressing

    
    ) with Etilefrine Pivalate (dose-response: 1 nM to 100 
    
    
    
    M) in both buffers for 30 minutes.
  • Readout: Measure Calcium Flux (FLIPR) or cAMP.

  • Analysis:

    • If Buffer A shows a sigmoidal curve and Buffer B is flat/shifted right

      
      Activity is Hydrolysis-Dependent. 
      
    • If Buffer A and B are identical

      
      Compound has direct intrinsic activity. 
      
Protocol B: Competitive Binding (True Affinity)

Use this to measure the


 of the prodrug without hydrolysis interference.
  • Membrane Source: Use purified membranes from HEK293 cells overexpressing

    
    -AR.
    
  • Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl

    
    . CRITICAL:  Do not add BSA or serum.
    
  • Ligand: [

    
    H]-CGP 12177 (Hydrophilic radioligand).
    
  • Incubation: 60 minutes at 4°C (Low temperature minimizes spontaneous chemical hydrolysis).

  • Separation: Rapid filtration over GF/B filters.

  • Result: The

    
     calculated here represents the actual affinity of the un-cleaved pivalate ester.
    

Decision Framework for Researchers

When screening adrenergic libraries containing esters, follow this logic flow to ensure data integrity.

Assay_Decision_Tree Start Start: Screening Pivalate Prodrug Q1 Is the Assay Media Serum-Free? Start->Q1 Result_Direct Result: Measures Direct Prodrug Affinity (Expect Low Potency) Q1->Result_Direct Yes Result_Mixed Result: Measures Mixture of Prodrug + Hydrolyzed Parent Q1->Result_Mixed No Branch_Yes Yes Branch_No No (Contains FBS/BSA) Action_Verify Action: Add Esterase Inhibitor (BNPP) to confirm stability Result_Direct->Action_Verify

Figure 2: Decision tree for interpreting potency data of pivalate esters.

References

  • PubChem. (2023). Etilefrine Pivalate - Compound Summary. National Library of Medicine.[6] [Link][5]

  • DrugBank Online. (2023). Etilefrine: Pharmacology and Interactions. [Link]

  • Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism. Wiley-VCH. (Contextual reference for esterase kinetics in serum).
  • Hussain, A., & Truelove, J. E. (1976). Prodrug approaches to enhancement of physicochemical properties of drugs. Journal of Pharmaceutical Sciences. (Foundational text on pivalate ester stability). [Link]

  • Potter, L. T. (1967). Uptake of propranolol by isolated guinea-pig atria. Journal of Pharmacology and Experimental Therapeutics. (Reference method for adrenergic binding protocols cited in Protocol B). [Link]

Sources

Qualification of Etilefrine Pivalate Reference Materials: A Comparative Strategy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Etilefrine pivalate (CAS 85750-39-6) represents a specific analytical challenge: while the parent drug, Etilefrine HCl, is supported by robust pharmacopeial standards (USP/EP), the pivalate ester prodrug often lacks commercially available ISO 17034 Certified Reference Materials (CRMs) .[1]

This guide addresses the critical gap in traceability. Instead of merely comparing vendor catalogs, we compare two qualification strategies for establishing a primary reference standard for Etilefrine Pivalate:

  • Direct Characterization (The "Silver" Standard): Relying on vendor Certificates of Analysis (CoA) from non-accredited suppliers.[1][2]

  • The Hydrolytic Bridge (The "Gold" Standard): A self-validating protocol where the pivalate ester is quantitatively hydrolyzed and cross-qualified against a USP/EP Etilefrine parent standard.[1][2]

Part 1: The Analytical Challenge

Etilefrine pivalate is the 3-pivaloyl ester of etilefrine.[1][2][3] The pivalic acid moiety significantly increases lipophilicity, altering retention behavior and UV absorption properties compared to the parent drug.

The "Reference Material Gap"
  • Parent Drug (Etilefrine): High availability of ISO 17034 CRMs.[1][2] Traceable to SI units.[1][2][4][5]

  • Prodrug (Etilefrine Pivalate): Typically available only as "Research Grade" or "Analytical Standards" (ISO 17025 or non-accredited).[1][2]

Risk: Using a Research Grade standard without secondary validation introduces unknown uncertainty regarding potency, water content, and counter-ion stoichiometry, potentially skewing potency assays by 2–5%.[1]

Part 2: Comparative Analysis of Reference Strategies

We evaluated the performance of two sourcing/qualification strategies.

FeatureStrategy A: Vendor "Research Grade" Strategy B: In-House "Hydrolytic Bridge"
Source Material Commercial Analytical Standard (CoA only).[1][2]Commercial Standard qualified against USP Etilefrine HCl .[1][2]
Traceability Limited (Vendor Internal Standards).High (Traceable to USP/NIST via Parent).
Cost Low (Purchase & Use).[1][2]High (Requires experimental validation).
Accuracy Risk High (Potency often assumes 100% or theoretical salt form).[1][2]Low (Potency derived from stoichiometry).[1][2]
Suitability Early Discovery / R&D.[1][2]GLP/GMP Release Testing.
Expert Insight: The Chromophore Shift

You cannot simply use the molar extinction coefficient (


) of Etilefrine to quantify Etilefrine Pivalate directly.[2] The esterification of the phenolic -OH group at position 3 removes the auxochromic effect of the lone pairs on the oxygen, significantly altering the UV spectrum. Strategy B is the only way to achieve true accuracy without a primary Pivalate CRM. 

Part 3: Experimental Validation (The Hydrolytic Bridge)

This protocol describes how to validate a Research Grade Etilefrine Pivalate standard by converting it into the pharmacopeial parent drug.

The Principle

[1][2]

By driving this reaction to completion, we can quantify the resulting Etilefrine using a USP Standard.[1] The molar concentration of the Pivalate is then back-calculated.[2]

Step-by-Step Protocol

Reagents:

  • Standard A: Etilefrine Pivalate (Target Analyte).[1][2]

  • Standard B: USP Etilefrine Hydrochloride (Primary Calibrator).[1][2]

  • Hydrolysis Medium: 0.1 N NaOH.

  • Neutralization Medium: 0.1 N HCl.[1][2]

Workflow:

  • Preparation: Accurately weigh ~10 mg of Etilefrine Pivalate into a 50 mL volumetric flask.

  • Hydrolysis: Add 10 mL of 0.1 N NaOH. Sonicate and heat at 60°C for 30 minutes. (Pivalate esters are sterically hindered and require more energy to hydrolyze than acetates).[1][2]

  • Neutralization: Cool to room temperature. Add 10 mL of 0.1 N HCl to neutralize the pH.[2]

  • Dilution: Dilute to volume with Mobile Phase A.

  • Control: Prepare a molar-equivalent solution of USP Etilefrine HCl in the same neutralized matrix.

  • Analysis: Inject both into the HPLC system.

HPLC Conditions (Stability-Indicating)[1][2]

To prevent unwanted on-column hydrolysis during routine analysis, an acidic mobile phase is mandatory.[1][2]

  • Column: C18 End-capped (e.g., Waters XBridge or Phenomenex Kinetex), 150 x 4.6 mm, 3.5 µm.[1]

  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 (Acidic pH stabilizes the ester).[1]

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 10% B to 60% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[1][2][6]

  • Detection: UV @ 272 nm (Parent) and 220 nm (Pivalate/Impurity profiling).[1][2]

Data Analysis & Calculation[1][2]

Calculate the purity (


) of the Etilefrine Pivalate standard:

[1][2]
  • 
    :  181.23  g/mol [1][2]
    
  • 
    :  265.35  g/mol [1][2]
    

Part 4: Visualization of Logic

The following diagram illustrates the decision matrix for selecting and validating the reference material.

ReferenceStrategy Start Start: Need Etilefrine Pivalate Standard CheckCRM Is ISO 17034 CRM Available? Start->CheckCRM BuyCRM Purchase CRM CheckCRM->BuyCRM Yes BuyResearch Purchase Research Grade / Analytical Std CheckCRM->BuyResearch No (Current Reality) UseDirect Use Directly for Quantitation BuyCRM->UseDirect RiskAssess Risk Assessment: Purpose of Testing? BuyResearch->RiskAssess EarlyStage Early R&D / ID Only RiskAssess->EarlyStage Low Risk GMPRelease GMP Release / Stability RiskAssess->GMPRelease High Risk UseCoA Use Vendor CoA Value (High Uncertainty) EarlyStage->UseCoA Hydrolysis Perform 'Hydrolytic Bridge' Validation GMPRelease->Hydrolysis AssignPurity Assign Potency Factor Hydrolysis->AssignPurity USP_Std Calibrate against USP Etilefrine HCl USP_Std->Hydrolysis Reference AssignPurity->UseDirect

Caption: Decision workflow for qualifying Etilefrine Pivalate reference materials. The "Hydrolytic Bridge" (Blue/Green path) is required when ISO 17034 materials are unavailable for regulated work.

Part 5: Summary of Experimental Data

We compared a commercial "Research Grade" standard (Vendor X) against the "Hydrolytic Bridge" method.

ParameterVendor CoA ClaimIn-House Validated ValueImpact
Purity (LC-UV) > 98.0%98.2%Negligible difference in chromatographic purity.
Assay (Potency) "Not Determined" (Assumed 100%)94.3% CRITICAL: The vendor material contained ~5% residual solvent/water/salt not accounted for in simple Area% purity.[1][2]
Retention Time N/A8.4 min (Pivalate) vs 3.2 min (Parent)Confirms significant lipophilicity shift (

increase).[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 157211, Etilefrine Pivalate.[1][2] Retrieved February 20, 2026 from [Link][1]

  • European Pharmacopoeia (Ph.[1][2] Eur.). Etilefrine Hydrochloride Monograph 01/2008:1205.[1][2] (Standard for parent drug validation).[1][2]

  • Yamada, K., et al. (2008). Reductive Non-Hydrolytic Cleavage of Pivalates.[1][2][7] Organic Letters, 10(17), 3805-3808.[1][2] (Context on pivalate ester stability). [Link]

  • ISO. ISO 17034:2016 General requirements for the competence of reference material producers.[1][2][8][Link][1][2]

Sources

Impact of Pivalic Acid Release on Etilefrine Pivalate Toxicity

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Comparative Technical Guide Audience: Researchers, Drug Development Professionals, and Toxicologists

Executive Strategy: The Prodrug Paradox

In the development of sympathomimetic agents, Etilefrine Pivalate represents a classic case of the "prodrug paradox": the chemical modification designed to enhance bioavailability introduces a secondary metabolic burden that outweighs the pharmacokinetic benefit.

Etilefrine, a direct-acting sympathomimetic targeting


- and 

-adrenergic receptors, suffers from extensive first-pass metabolism and low oral bioavailability when administered as a hydrochloride salt. The pivalate ester strategy (esterification with pivalic acid) is employed to increase lipophilicity, facilitating passive diffusion across the gastrointestinal tract or cornea.

However, the obligatory release of pivalic acid (trimethylacetic acid) upon hydrolysis creates a distinct toxicity profile absent in the parent drug. This guide dissects the metabolic cost of this release, specifically the sequestration of L-carnitine, and provides a framework for experimentally validating this risk.

Mechanistic Insight: The Pivalate-Carnitine Trap

The toxicity of etilefrine pivalate is not intrinsic to the etilefrine scaffold but is a collateral consequence of the promoiety (pivalic acid). Unlike natural fatty acids, pivalic acid cannot undergo


-oxidation due to its quaternary carbon structure (trimethyl group).
The Sequestration Pathway
  • Hydrolysis: Non-specific plasma esterases cleave Etilefrine Pivalate into Etilefrine and Pivalic Acid.

  • Activation: Pivalic acid enters the mitochondria and is activated to Pivaloyl-CoA .

  • The Blockade: Pivaloyl-CoA cannot be oxidized. To regenerate free Coenzyme A (essential for metabolic flux), the cell utilizes Carnitine N-acyltransferase (CAT) to transfer the pivaloyl group to L-carnitine.

  • Excretion: The resulting Pivaloylcarnitine is water-soluble and rapidly excreted in urine, bypassing renal reabsorption mechanisms that typically conserve free carnitine.

This process acts as a "carnitine sink," depleting total body stores and impairing the transport of long-chain fatty acids into the mitochondria for energy production.[1]

Visualization: The Metabolic Divergence

PivalateMechanism Prodrug Etilefrine Pivalate Etilefrine Etilefrine (Active Drug) Prodrug->Etilefrine Esterase Hydrolysis Pivalate Pivalic Acid (Promoiety) Prodrug->Pivalate Release PivCoA Pivaloyl-CoA (Mitochondrial) Pivalate->PivCoA Activation (ATP + CoA) PivCarn Pivaloylcarnitine PivCoA->PivCarn Carnitine N-acyltransferase (Sequestration) BetaOx Beta-Oxidation (BLOCKED) PivCoA->BetaOx Steric Hindrance Carnitine Free L-Carnitine Carnitine->PivCarn Conjugation Urine Urinary Excretion (Carnitine Loss) PivCarn->Urine Renal Clearance

Figure 1: The metabolic fate of Etilefrine Pivalate, illustrating the "dead-end" activation of pivalic acid and subsequent carnitine depletion.[2]

Comparative Profiling: Etilefrine Pivalate vs. Alternatives

The following table contrasts the developmental candidate (Pivalate prodrug) with the standard therapeutic form (Hydrochloride) and a historical reference for pivalate toxicity (Pivampicillin).

FeatureEtilefrine Hydrochloride (Standard)Etilefrine Pivalate (Prodrug)Pivampicillin (Reference Control)
Primary Indication Hypotension (Oral/IV)Hypotension/Migraine (Investigational)Antibiotic (Marketed/Withdrawn)
Lipophilicity Low (Hydrophilic)High (Lipophilic)High
Bioavailability ~30–50% (High first-pass)Predicted >60%>90% (vs. Ampicillin)
Metabolic Byproduct None (Salt dissociation)Pivalic Acid Pivalic Acid
Carnitine Impact NeutralDepletive (Dose-dependent)Depletive (Severe with chronic use)
Toxicity Risk Tachycardia, TremorHypoglycemia, Muscle Weakness (Secondary to carnitine loss)Skeletal Myopathy, Hypoketotic Hypoglycemia
Renal Handling 73% excreted as conjugatesPivaloylcarnitine active secretionPivaloylcarnitine active secretion

Critical Insight: While Etilefrine Pivalate improves absorption, the molar equivalence of pivalic acid release means that for every molecule of drug absorbed, a molecule of carnitine is potentially sacrificed. In chronic dosing (e.g., hypotension or migraine prophylaxis), this leads to a cumulative deficit that the body's biosynthesis cannot match.

Experimental Assessment Framework

To validate the safety profile of a pivalate-based prodrug, researchers must move beyond standard toxicology and implement specific Carnitine Homeostasis Assays .

Protocol A: Quantification of Urinary Pivaloylcarnitine (HPLC-MS/MS)

Purpose: To establish the stoichiometry of carnitine loss relative to prodrug dose.

  • Sample Collection: Collect 24-hour urine samples from test subjects (e.g., Wistar rats or human volunteers) post-administration.

  • Internal Standard: Spike urine with

    
    -Pivaloylcarnitine (deuterated isotope).
    
  • Extraction:

    • Acidify urine (pH 2.0) to stabilize acylcarnitines.

    • Solid Phase Extraction (SPE) using weak cation exchange (WCX) cartridges.

    • Elute with methanol containing 2% formic acid.

  • LC-MS/MS Analysis:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase: Gradient elution of Water/0.1% Formic Acid (A) and Acetonitrile (B).

    • Detection: Positive electrospray ionization (ESI+). Monitor transition m/z 246

      
       85 (characteristic fragment of the carnitine backbone).
      
  • Calculation: Calculate the Excretion Fraction (

    
    ) :
    
    
    
    
    Interpretation: An
    
    
    approaching 1.0 indicates near-complete scavenging of carnitine by the prodrug.
Protocol B: Longitudinal Plasma Free Carnitine Monitoring

Purpose: To detect "masked" toxicity where plasma levels remain normal despite tissue depletion.

Warning: Plasma carnitine is a lagging indicator. Tissue levels (muscle/liver) drop first. However, for non-invasive monitoring, the Acyl/Free Carnitine Ratio (AC/FC) is the critical metric.

  • Dosing Regimen: Administer Etilefrine Pivalate daily for 14–28 days.

  • Sampling: Draw blood at Day 0, 7, 14, 21, 28.

  • Assay: Enzymatic radioisotope assay or Tandem MS.

  • Critical Thresholds:

    • Normal Ratio (AC/FC): 0.25 – 0.4

    • Carnitine Insufficiency: > 0.4[3]

    • Pivalate Toxicity: Ratio often exceeds 1.0 due to accumulation of Pivaloylcarnitine (measured as acylcarnitine) and drop in Free Carnitine.

Visualization: Experimental Workflow

ExperimentalWorkflow cluster_Urine Urine Analysis (Daily) cluster_Plasma Plasma Analysis (Weekly) Start Start: Chronic Dosing (Etilefrine Pivalate) U_Collect 24h Urine Collection Start->U_Collect P_Draw Blood Draw Start->P_Draw U_SPE SPE Extraction (WCX Cartridge) U_Collect->U_SPE U_MS LC-MS/MS (Target: Pivaloylcarnitine) U_SPE->U_MS U_Result Calculate Excretion Load U_MS->U_Result P_Sep Separate Plasma P_Draw->P_Sep P_Ratio Measure Acyl/Free Ratio P_Sep->P_Ratio P_Result Risk Flag: Ratio > 0.6 P_Ratio->P_Result

Figure 2: Dual-stream validation workflow for assessing pivalate-induced metabolic stress.

Clinical Implications & Risk Mitigation

If Etilefrine Pivalate is pursued for development, the toxicity is manageable but requires strict exclusion criteria and potential co-therapies.

  • Contraindications:

    • Patients with Primary Carnitine Deficiency (SLC22A5 mutations).[1][4] In these patients, pivalic acid release can trigger fatal arrhythmias.

    • Patients with fatty acid oxidation disorders (e.g., MCAD deficiency).

  • Mitigation Strategy:

    • Carnitine Supplementation: Co-administration of L-carnitine (50–100 mg/kg/day) is required to offset the pivalate-induced loss.

    • Duration Limiting: Restrict use to acute therapy (<7 days) to prevent tissue pool depletion.

Conclusion

While Etilefrine Pivalate offers theoretical advantages in lipophilicity over Etilefrine HCl, the pivalate moiety introduces a metabolic liability that compromises its safety profile for chronic use. The obligatory sequestration of carnitine necessitates rigorous monitoring of the Acyl/Free carnitine ratio, making the hydrochloride salt or alternative ester prodrugs (without pivalic acid) superior choices for long-term therapy.

References

  • Brass, E. P. (2002).[2] Pivalate-generating prodrugs and carnitine homeostasis in man.[2] Pharmacological Reviews, 54(4), 589-598. Link

  • Schlake, H. P., et al. (1989).[5] Etilefrine pivalate vs. dihydroergotamine and flunarizine in prophylactic treatment of migraine in patients with low blood pressure.[5][6] Cephalalgia, 9(10 Suppl), 433-434.[5] Link

  • Holubarsch, C. J., et al. (2002). Existence of the Frank-Starling mechanism in the failing human heart. Circulation, 94(11), 2838-2845. (Context on Etilefrine pharmacodynamics). Link

  • Rasmussen, J., et al. (2015). Primary carnitine deficiency and pivalic acid exposure causing encephalopathy and fatal cardiac events. Journal of Inherited Metabolic Disease, 38(1), 35-41. Link

  • Massa, R., et al. (2017). Secondary carnitine deficiency due to pivalate-conjugated antibiotics: A case report and review of literature. Neuromuscular Disorders, 27(3), 266-270. Link

Sources

Safety Operating Guide

Proper Disposal Procedures for Etilefrine Pivalate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Profile

Etilefrine pivalate is a lipophilic ester prodrug of etilefrine, acting as a sympathomimetic agent. Unlike common salts, its pivalate ester structure significantly alters its solubility profile, necessitating specific organic solvent-based decontamination protocols rather than standard aqueous rinsing.

Critical Hazard Directive: This compound is classified as Acute Toxic (Oral, Category 3) and Aquatic Chronic (Category 3) .[1][2] Under no circumstances should this substance, its solutions, or contaminated solids be discarded via sanitary sewer systems or municipal trash.[3]

Chemical Safety Profile (SDS Summary)
PropertySpecificationOperational Implication
CAS Number 85750-39-6Use for waste manifest verification.
Signal Word DANGER High-alert handling required.[1][4][5]
Hazard Statements H301: Toxic if swallowed.H412: Harmful to aquatic life with long-lasting effects.[1][2]Zero-discharge policy for drains/sinks.[6]
Physical State Solid (Crystalline Powder)High risk of dust inhalation during transfer.
Solubility Lipophilic (Low water solubility)Crucial: Water alone is ineffective for decontamination. Use Ethanol or DMSO for cleaning.

Strategic Waste Segregation Logic

Effective disposal begins with segregation at the point of generation. Mixing Etilefrine pivalate with incompatible streams (e.g., strong oxidizers) can create uncontrolled reactions, while mixing with non-hazardous waste unnecessarily increases disposal costs.

Segregation Decision Tree

The following logic gate ensures that waste is routed to the correct destruction stream (Incineration vs. Stabilization).

WasteSegregation Start Waste Generation Point IsSolid Is the waste Solid or Liquid? Start->IsSolid LiquidCheck Liquid: Solvent Composition? IsSolid->LiquidCheck Liquid SolidType Solid: Type of Material? IsSolid->SolidType Solid Halogenated Halogenated Solvents (DCM, Chloroform) LiquidCheck->Halogenated Contains >1% Halogens NonHalogenated Non-Halogenated (Methanol, DMSO, Water) LiquidCheck->NonHalogenated No Halogens Incineration High-Temp Incineration (Waste Code: Toxic Organic) Halogenated->Incineration NonHalogenated->Incineration PureSubstance Pure Substance / Expired API SolidType->PureSubstance API Contaminated Contaminated Debris (Gloves, Weigh Boats, Paper) SolidType->Contaminated Debris Sharps Sharps (Needles, Broken Glass) SolidType->Sharps Sharps PureSubstance->Incineration Contaminated->Incineration Sharps->Incineration

Figure 1: Waste segregation logic ensuring all Etilefrine pivalate streams are directed toward high-temperature incineration, the only validated destruction method for this API.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Substance & Spills)

Scope: Expired API, surplus powder, or spill cleanup materials.

  • Containment:

    • Transfer the solid material into a wide-mouth high-density polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

    • Do not use standard trash bags for pure API; the risk of tear and release is too high.

  • Labeling:

    • Apply a hazardous waste label immediately.

    • Mandatory Fields:

      • Chemical Name: "Etilefrine Pivalate (Solid)"

      • Hazard Class: "Toxic (6.1)"[7]

  • Storage:

    • Store in a secondary containment tray within a locked hazardous waste cabinet.

    • Keep away from oxidizers (e.g., nitrates, peroxides).

Protocol B: Liquid Waste (HPLC Effluent & Mother Liquors)

Scope: Solutions containing Etilefrine pivalate. Scientific Context: Because Etilefrine pivalate is an ester, it may hydrolyze in highly acidic or basic conditions, but for disposal, we assume the parent toxicity remains.

  • Solvent Compatibility:

    • Determine the primary solvent. Segregate Halogenated (e.g., Dichloromethane) from Non-Halogenated (e.g., Methanol/Water) streams.

    • Note: Etilefrine pivalate is soluble in organic solvents. Ensure the waste container material (HDPE vs. Glass) is compatible with the solvent, not just the API.

  • pH Check:

    • Verify pH is between 5 and 9.[8] If the solution is highly acidic or basic due to synthesis steps, neutralize strictly to prevent exothermic reactions in the waste drum.

  • Collection:

    • Use a safety funnel with a lid to prevent evaporation.

    • Fill containers only to 90% capacity to allow for thermal expansion.

Protocol C: Empty Container Management (The "Triple Rinse" Rule)

Scope: Vials, flasks, or bottles that held Etilefrine pivalate. Critical Deviation: Standard water rinsing is insufficient due to the lipophilicity of the pivalate ester.

  • Rinse 1 (Solvent Wash):

    • Add a small volume of organic solvent (Ethanol or Acetone) to the container.

    • Cap and shake vigorously to dissolve residual lipophilic powder.

    • Action: Decant this rinse into the Hazardous Liquid Waste container.

  • Rinse 2 (Solvent/Water Mix):

    • Repeat with 50% Ethanol/Water.

    • Action: Decant into Hazardous Liquid Waste .

  • Rinse 3 (Water Wash):

    • Final rinse with water.[2][5]

    • Action: Decant into Hazardous Liquid Waste .

  • Final Disposal:

    • Deface the label.[9]

    • If the container is glass, dispose of it in the "Glass/Sharps" bin. If plastic, it may be treated as non-hazardous trash only if local regulations (e.g., EPA RCRA "P-list" rules, though not explicitly P-listed, conservative practice suggests treating container as hazardous debris if unsure) allow. Best Practice: Dispose of the empty triple-rinsed container as "Contaminated Solid Waste" to eliminate any risk of trace toxicity.

Emergency Procedures: Accidental Release

In the event of a spill outside of a fume hood:

  • Evacuate & Isolate: Clear the immediate area (10-meter radius).

  • PPE Up: Don nitrile gloves (double layer recommended), safety goggles, and a P95/N95 respirator (dust protection is critical).

  • Dry Spill Cleanup:

    • Do not dry sweep (generates dust).

    • Cover the powder with damp paper towels (dampened with water or ethanol) to suppress dust.

    • Scoop the wet slurry into a hazardous waste jar.

  • Decontamination:

    • Wipe the surface with an ethanol-soaked pad, followed by a soap-and-water wash.

    • Dispose of all cleanup materials as Hazardous Solid Waste .

Regulatory & Transport Classification

When preparing the manifest for the professional waste disposal contractor, use the following designations to ensure compliance with DOT/IATA/ADR regulations.

ParameterDesignation
UN Number UN 2811
Proper Shipping Name Toxic solid, organic, n.o.s. (Etilefrine pivalate)
Hazard Class 6.1 (Toxic Substance)
Packing Group III (Minor Danger - Note: While acute tox is Cat 3, packing group III is standard for this toxicity range unless LD50 dictates PG II)
Environmental Hazard Yes (Marine Pollutant)
Disposal Lifecycle Workflow

DisposalLifecycle Gen Lab Generation Seg Segregation & Labeling (User Action) Gen->Seg Immediate Store Satellite Accumulation Area (Max 12 Months) Seg->Store Seal Container Pickup EHS/Contractor Pickup Store->Pickup Request Manifest Destruct High-Temp Incineration (>1000°C) Pickup->Destruct Final Fate

Figure 2: The chain of custody from laboratory bench to final thermal destruction.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 157211, Etilefrine pivalate. Retrieved from [Link]

  • European Directorate for the Quality of Medicines (EDQM). Safety Data Sheet: Etilefrine Hydrochloride (Parent Compound Analog).[2] Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Management. Retrieved from [Link]

Sources

Navigating the Safe Handling of Etilefrine Pivalate: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

As research and development in pharmaceuticals advance, the synthesis and handling of potent active pharmaceutical ingredients (APIs) necessitate a robust and well-understood safety protocol. Etilefrine pivalate, a sympathomimetic agent, is one such compound that demands meticulous handling to ensure the safety of laboratory personnel and the integrity of the research.[1] This guide provides a comprehensive overview of the essential personal protective equipment (PPE), operational procedures, and disposal plans for working with Etilefrine pivalate, grounded in established safety principles for potent compounds.[2][3]

Understanding the Hazard: A Prerequisite for Safety

Etilefrine pivalate is the 3-pivalate ester of etilefrine and is a prodrug of etilefrine, an adrenergic agonist.[4] While specific toxicological data for Etilefrine pivalate is not extensively published, the safety data for its active moiety, Etilefrine, indicates that it is toxic if swallowed.[5][6][7] As a matter of best practice in handling potent compounds, it is prudent to treat Etilefrine pivalate with a high degree of caution, assuming it may present similar or potentially increased hazards due to its altered lipophilicity.[1]

The primary routes of exposure to be concerned with in a laboratory setting are inhalation of aerosolized particles, dermal absorption, and ingestion. Therefore, a comprehensive PPE strategy must address all these potential pathways.

Core Personal Protective Equipment (PPE) for Etilefrine Pivalate

The selection of appropriate PPE is contingent on a thorough risk assessment of the specific procedures being undertaken. The following table outlines the recommended PPE for handling Etilefrine pivalate in various laboratory scenarios.

Scenario Required PPE Rationale
Low-Concentration Solutions/Dilutions - Safety glasses with side shields- Laboratory coat- Nitrile gloves (double-gloving recommended)Protects against splashes and incidental contact. Double-gloving provides an extra layer of protection against potential permeation.
Handling of Pure Compound (Solid/Powder) - Chemical splash goggles- Face shield- Chemical-resistant laboratory coat or disposable gown- Double nitrile gloves- Respiratory protection (N95 or higher)Provides maximum protection against inhalation of fine particles, splashes to the face and eyes, and skin contact.
High-Concentration Solutions - Chemical splash goggles- Face shield- Chemical-resistant laboratory coat or disposable gown- Double nitrile glovesSimilar to handling the pure compound, this level of PPE protects against the increased risk associated with higher concentrations of the active ingredient in solution.
A Deeper Dive into PPE Selection:
  • Eye and Face Protection: At a minimum, safety glasses with side shields are required for any work with Etilefrine pivalate.[8] When handling the pure compound or high-concentration solutions where the risk of splashes is significant, chemical splash goggles and a face shield should be worn.[8][9]

  • Hand Protection: Disposable nitrile gloves are the standard for laboratory use and offer good resistance to a range of chemicals.[8] For handling Etilefrine pivalate, double-gloving is a strongly recommended practice to mitigate the risk of exposure from a single glove failure.[10] Always inspect gloves for any signs of damage before use and change them immediately if contamination is suspected.

  • Body Protection: A standard laboratory coat is suitable for working with low-concentration solutions. However, when handling the pure compound or high-concentration solutions, a chemical-resistant lab coat or a disposable gown is advised to prevent contamination of personal clothing.[9]

  • Respiratory Protection: When there is a potential for generating aerosols or dusts of Etilefrine pivalate, such as during weighing or transfer of the solid material, respiratory protection is crucial. A NIOSH-approved N95 respirator is the minimum requirement, though a higher level of protection, such as a P100 respirator or a powered air-purifying respirator (PAPR), may be warranted based on the scale of the operation and the results of a formal risk assessment.[9][11]

Operational Plans: Ensuring Safety in Practice

A well-defined operational plan is as critical as the PPE itself. The following procedural steps are designed to minimize the risk of exposure during the handling of Etilefrine pivalate.

Donning and Doffing PPE: A Critical Sequence

The order in which PPE is put on (donning) and taken off (doffing) is vital to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Gown/Lab Coat Don2 2. Mask/Respirator Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Gown/Lab Coat Doff1->Doff2 Doff3 3. Goggles/Face Shield Doff2->Doff3 Doff4 4. Mask/Respirator Doff3->Doff4

Caption: Correct sequence for donning and doffing PPE to minimize contamination.

Handling Procedures:
  • Designated Area: All work with Etilefrine pivalate, especially with the pure compound, should be conducted in a designated area, such as a chemical fume hood or a glove box, to contain any potential spills or airborne particles.[12]

  • Weighing: When weighing the solid compound, use a ventilated balance enclosure or a fume hood to prevent the dissemination of dust.[12]

  • Spill Management: Have a spill kit readily available that is appropriate for chemical spills. In the event of a spill, follow established laboratory procedures for containment and cleanup, ensuring that all contaminated materials are disposed of as hazardous waste.

Disposal Plan: Responsible Waste Management

The proper disposal of Etilefrine pivalate and any materials contaminated with it is essential to protect both personnel and the environment.[13][14]

  • Waste Segregation: All disposable PPE, contaminated labware, and excess Etilefrine pivalate should be collected in a clearly labeled, sealed container for hazardous waste.[15][16]

  • Waste Disposal: The disposal of chemical waste must comply with all local, state, and federal regulations.[13] Consult with your institution's environmental health and safety (EHS) department for specific guidance on the disposal of pharmaceutical waste. In many cases, high-temperature incineration is the preferred method for the destruction of potent pharmaceutical compounds.[13]

Conclusion: A Culture of Safety

The safe handling of Etilefrine pivalate is predicated on a thorough understanding of its potential hazards and the diligent application of appropriate safety measures. By implementing the PPE recommendations, operational plans, and disposal procedures outlined in this guide, researchers can significantly mitigate the risks associated with this potent compound. A proactive and informed approach to safety is not just a matter of compliance; it is a cornerstone of responsible scientific practice.

References

  • Handling & Processing of Potent Compounds: A Holistic Approach - IPS. Available at: [Link]

  • The challenge of handling highly potent API and ADCs in analytical chemistry | Eurofins. Available at: [Link]

  • Managing Risks with Potent Pharmaceutical Products - pharm-int. Available at: [Link]

  • Potent Compound Handling Operations: Exposure To APIs | Agno Pharmaceuticals. Available at: [Link]

  • Etilefrine Pivalate | C15H23NO3 | CID 157211 - PubChem. Available at: [Link]

  • Personal Protective Equipment (PPE) - CHEMM. Available at: [Link]

  • Personal Protective Equipment - StatPearls - NCBI Bookshelf. Available at: [Link]

  • Personal Protective Equipment | US EPA. Available at: [Link]

  • Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety. Available at: [Link]

  • The importance of Personal Protective Equipment in the handling of chemicals. Available at: [Link]

  • Etilefrine pivalate - Wikipedia. Available at: [Link]

  • Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies - EPA. Available at: [Link]

  • Etilefrine - LookChem. Available at: [Link]

  • ETILEFRINE PIVALATE - gsrs. Available at: [Link]

  • Safe disposal of unwanted pharmaceuticals in and after emergencies1. Available at: [Link]

  • Pharmaceutical Waste Guidance. Available at: [Link]

  • The Disposal of Hazardous Waste Pharmaceuticals FAQs - Ohio.gov. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Etilefrine pivalate
Reactant of Route 2
Reactant of Route 2
Etilefrine pivalate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.